IMB-26
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H23BrN2O6 |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23BrN2O6/c1-11(21)19(24)23-14-8-12(6-7-15(14)26-2)20(25)22-13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
FMSAPLQSZMFMOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Anti-HCV Mechanism of IMB-26: A Host-Targeting Approach
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IMB-26, a novel biaryl amide derivative, has demonstrated notable inhibitory activity against the Hepatitis C Virus (HCV). This technical guide provides an in-depth analysis of the proposed mechanism of action of this compound, focusing on its interaction with host cellular factors to suppress viral replication. The primary mechanism involves the stabilization of the host restriction factor, apolipoprotein B messenger RNA (mRNA)-editing enzyme, catalytic polypeptide-like 3G (hA3G). This stabilization leads to the subsequent inhibition of the HCV non-structural protein 3 (NS3) helicase, a critical enzyme for viral RNA replication. This host-targeting mechanism presents a promising avenue for antiviral therapy with a potentially higher barrier to resistance. This document outlines the quantitative efficacy of this compound and its analogs, details the experimental protocols used in its evaluation, and provides visual representations of its mechanistic pathway and experimental workflow.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The anti-HCV activity of this compound and its more potent synthesized analogs was evaluated in Huh7.5 cells acutely infected with the HCV Jc1 strain. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess the compounds' potency and safety profile. The data reveals that while this compound shows moderate activity, subsequent structural modifications have yielded compounds with significantly enhanced potency.
| Compound | EC₅₀ (µM)[1] | CC₅₀ (µM)[1] | Selectivity Index (SI = CC₅₀/EC₅₀)[1] |
| This compound | 2.1 | 15 | 7.1 |
| IMB-1f | <1.31 | >20.7 | >15.8 |
| Compound 68 | 0.083 | >20.7 | >250 |
| Compound 78 | 0.023 | 5.38 | 234 |
| Compound 80 | 0.015 | 6.47 | 431 |
| Telaprevir (VX-950) | 0.022 | >10 | >454 |
Core Mechanism of Action: Stabilization of hA3G and Inhibition of NS3 Helicase
The antiviral action of this compound against HCV is not directed at a viral protein but rather at a host cellular defense mechanism. The proposed mechanism unfolds in a two-step process:
-
Stabilization of Host hA3G: this compound acts as a stabilizer of the host protein hA3G.[1][2] In the context of viral infections, some viruses have evolved mechanisms to degrade hA3G to evade its antiviral effects. This compound is believed to bind to hA3G, protecting it from degradation and thereby increasing its intracellular levels.[1][2]
-
Inhibition of HCV NS3 Helicase Activity: The elevated levels of stable hA3G interact with the HCV NS3 protein.[2] Specifically, the C-terminal of hA3G directly binds to the C-terminus of NS3, which houses the helicase and NTPase domains.[2] This binding event inhibits the helicase activity of NS3, which is essential for unwinding the viral RNA genome during replication.[2] This inhibition of NS3 helicase ultimately leads to the suppression of HCV replication.[2] Notably, this anti-HCV mechanism of hA3G appears to be independent of its cytidine deaminase activity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Anti-HCV Replication Assay in Acutely Infected Huh7.5 Cells
-
Cell Line and Virus:
-
Human hepatoma cell line Huh7.5, which is highly permissive for HCV infection, is used.[1]
-
The Jc1 strain of HCV is used for infection.
-
-
Procedure:
-
Huh7.5 cells are seeded in 96-well plates and cultured for 24 hours.
-
The cells are then infected with the HCV Jc1 virus.
-
Following infection, the cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) or a positive control (e.g., Telaprevir).
-
The treated cells are incubated for 72 hours.
-
After the incubation period, total intracellular RNA is extracted.
-
The level of HCV RNA is quantified using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
The EC50 values are calculated based on the dose-dependent reduction in HCV RNA levels compared to untreated control cells.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Line:
-
Huh7.5 cells.
-
-
Procedure:
-
Huh7.5 cells are seeded in 96-well plates and cultured for 24 hours.
-
The cells are then treated with various concentrations of the test compounds.
-
The plates are incubated for 96 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 values, representing the compound concentration that reduces cell viability by 50%, are calculated.
-
Mandatory Visualizations
Proposed Mechanism of Action of this compound against HCV
Caption: Proposed mechanism of action of this compound against HCV.
Experimental Workflow for Anti-HCV Activity and Cytotoxicity Assessment
Caption: Experimental workflow for evaluating this compound.
References
An In-depth Technical Guide to the Molecular Target of IMB-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-26 is a biaryl amide compound identified as an inhibitor of the Hepatitis C Virus (HCV). This technical guide provides a detailed overview of its molecular target, mechanism of action, and the experimental basis for these findings. The information is intended for researchers and professionals involved in antiviral drug discovery and development.
Molecular Target of this compound: The Host Restriction Factor APOBEC3G (hA3G)
The primary molecular target of this compound in the context of its anti-HCV activity is the human apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G), commonly known as hA3G.[1] This protein is a cellular cytidine deaminase that acts as a potent host restriction factor against a variety of retroviruses, including HIV.[1] While its role in restricting HCV is an active area of research, evidence suggests that this compound exerts its anti-HCV effect by modulating the function of hA3G.
Mechanistic studies on analogs of this compound have demonstrated that these active compounds increase the intracellular levels of hA3G protein and inhibit HCV replication in a dose-dependent manner.[1] Further research has shown that this compound can directly bind to the hA3G protein, protecting it from degradation.[1] This stabilization of hA3G is the proposed mechanism through which this compound inhibits viral replication.
Quantitative Data
The inhibitory activity of this compound against Hepatitis C Virus has been quantified in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 2.1 µM | Huh-7.5 | Inhibition of HCV replication in acutely infected cells. | [2] |
| CC50 | 15 µM | Huh-7.5 | Cytotoxicity measured by inhibition of cell growth after 96 hours using an MTT assay. | [2] |
Experimental Protocols
The anti-HCV activity of this compound was determined using a cell-based assay with human hepatoma Huh-7.5 cells. The following is a detailed description of the experimental protocol.
Anti-HCV Assay in Acutely Infected Huh-7.5 Cells
1. Cell Culture and Seeding:
-
Huh-7.5 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
2. Compound Treatment and Viral Infection:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The cell culture medium is removed from the 96-well plates and replaced with the medium containing the different concentrations of this compound. A positive control (e.g., a known HCV inhibitor like telaprevir) and a negative control (DMSO vehicle) are included.
-
The cells are then infected with the JFH-1 strain of HCV at a multiplicity of infection (MOI) of 0.1.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for viral replication.
4. Quantification of Viral Replication:
-
After the incubation period, the level of HCV replication is quantified. This is typically done by measuring the expression of a viral protein, such as the HCV core antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
The cell culture supernatant is collected, and the concentration of the HCV core antigen is determined according to the manufacturer's instructions for the ELISA kit.
5. Data Analysis:
-
The percentage of inhibition of HCV replication is calculated for each concentration of this compound relative to the DMSO control.
-
The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
1. Cell Seeding and Compound Treatment:
-
Huh-7.5 cells are seeded in 96-well plates as described for the anti-HCV assay.
-
After 24 hours, the cells are treated with the same serial dilutions of this compound used in the antiviral assay.
2. Incubation:
-
The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere.
3. MTT Staining:
-
After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance at 490 nm is measured using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of this compound relative to the DMSO control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Signaling Pathway of this compound Action
References
Structure-Activity Relationship of IMB-26: A Technical Guide for Researchers
November 21, 2025
Abstract
IMB-26, also referred to as compound 26 in primary literature, has been identified as a novel biaryl amide derivative with inhibitory effects against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental protocols used for its characterization, and the key structural features influencing its potency. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Introduction
Hepatitis C is a viral infection of the liver that can lead to serious, lifelong health problems, including liver failure, cirrhosis, and liver cancer. The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, but the emergence of drug-resistant variants necessitates the continued search for new chemical entities with novel mechanisms of action or improved resistance profiles. This compound belongs to a class of biaryl amide derivatives that have been investigated for their potential as anti-HCV agents. This document summarizes the key findings related to the SAR of this compound and its analogs.
Quantitative Biological Data
The biological activity of this compound and its analogs was evaluated using a Hepatitis C virus (HCV) replicon system and a cytotoxicity assay. The key quantitative data are summarized in the table below. This compound is identified as compound 26 in the following data tables, consistent with its designation in the primary research publication.
Table 1: Anti-HCV Activity and Cytotoxicity of this compound and Key Analogs
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| 26 (this compound) | 2.1 | 15 | 7.1 |
| 25 | 1.0 | > 50 | > 50 |
| 27 | 3.5 | 28 | 8.0 |
| 28 | 8.2 | > 50 | > 6.1 |
EC50: Half-maximal effective concentration for inhibition of HCV replication. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Structure-Activity Relationship (SAR)
The SAR studies of the biaryl amide series, including this compound, have elucidated several key structural features that govern their anti-HCV activity.
The general structure of the biaryl amide series consists of two aromatic rings connected by an amide linker. Modifications at various positions on both rings have been shown to significantly impact potency and cytotoxicity.
For this compound (compound 26), the key structural elements include:
-
A substituted phenyl ring on one side of the amide linkage.
-
A second substituted aromatic ring on the other side of the amide bond.
The variation in substituents on these rings among the analogs provides insights into the SAR. For instance, the difference in potency between this compound and its analogs can be attributed to the nature and position of these substituents.
Below is a DOT script for a Graphviz diagram illustrating the logical relationships of the SAR for this series.
Caption: Logical flow of the Structure-Activity Relationship for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
General Synthesis of Biaryl Amide Derivatives
The synthesis of this compound and its analogs is typically achieved through a multi-step process. A generalized workflow is depicted in the diagram below.
Caption: General synthetic workflow for this compound and its analogs.
Detailed Protocol:
-
Amide Coupling: To a solution of the appropriate substituted aniline in an anhydrous solvent (e.g., dimethylformamide), the corresponding carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., diisopropylethylamine) are added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl amide derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Anti-HCV Replicon Assay
The anti-HCV activity of the compounds was determined using a cell-based HCV replicon assay.
Caption: Experimental workflow for the anti-HCV replicon assay.
Detailed Protocol:
-
Cell Seeding: Huh-7.5 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a luciferase reporter gene are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound). A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. The luminescence is quantified using a luminometer.
-
Data Analysis: The percentage of inhibition of HCV replication is calculated relative to the vehicle control. The EC50 values are determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol:
-
Cell Seeding: Huh-7.5 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 values are determined from the dose-response curves.
Mechanism of Action
While the precise molecular target of this compound within the HCV life cycle has not been definitively elucidated in the available literature, its activity in the replicon assay suggests that it interferes with a component of the viral replication machinery. The HCV replication complex is comprised of several non-structural (NS) proteins, including NS3/4A protease, NS5A, and the NS5B RNA-dependent RNA polymerase. These are common targets for direct-acting antivirals.
The following diagram illustrates the potential targets for inhibitors of HCV replication.
Caption: Potential targets in the HCV replication pathway.
Further studies are required to pinpoint the specific molecular target and elucidate the detailed mechanism of action of this compound.
Conclusion
This compound is a promising anti-HCV agent from the biaryl amide class, exhibiting low micromolar potency in a replicon-based assay. The structure-activity relationship studies have provided valuable insights into the structural requirements for antiviral activity in this series, paving the way for further optimization. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this compound and related compounds as potential therapeutics for Hepatitis C. Future work should focus on identifying the specific viral target of this compound and evaluating its efficacy and safety in more advanced preclinical models.
In-Depth Technical Guide: Anti-HCV Activity of the IMB-26 Biaryl Amide Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-Hepatitis C Virus (HCV) activity of the biaryl amide derivative, IMB-26. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Concepts: this compound and its Anti-HCV Potential
This compound is a biaryl amide derivative that has demonstrated inhibitory activity against the Hepatitis C Virus.[1][2] Its development is part of a broader effort to identify novel anti-HCV agents with unique mechanisms of action to address challenges such as drug resistance. The core structure of this compound has been the subject of structure-activity relationship (SAR) studies, leading to the synthesis of more potent analogs.
Quantitative Data Summary
The anti-HCV activity and cytotoxicity of this compound and its analogs have been quantified using cell-based assays. The key parameters are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Table 1: Anti-HCV Activity and Cytotoxicity of this compound
| Compound | Cell Line | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
| This compound | Huh-7.5 | 2.1 | 15 | 7.1 |
Data sourced from MedchemExpress and cross-referenced with Liu et al., 2022.[1]
Table 2: Structure-Activity Relationship (SAR) of Selected Biaryl Amide Derivatives
| Compound | R1 Group | R2 Group | R3 Group | EC50 (μM) | CC50 (μM) | SI |
| This compound | H | H | Br | 2.1 | 15 | 7.1 |
| IMB1f | H | H | Cl | >10 | >50 | - |
| 14 | CH3 | H | Br | 1.85 | >50 | >27 |
| 19 | F | H | Br | 2.01 | >50 | >24.9 |
| 20 | Cl | H | Br | 1.92 | >50 | >26 |
| 68 | H | NO2 | H | 0.083 | 10.32 | 124.3 |
| 78 | H | NO2 | F | 0.021 | 15.65 | 745.2 |
| 80 | H | NO2 | Cl | 0.015 | 12.54 | 836 |
Data extracted from Liu et al., Eur J Med Chem, 2022. This table highlights the significant improvement in potency and selectivity achieved through structural modifications, particularly the introduction of a nitro group at the R2 position.
Mechanism of Action: Stabilization of Host Factor hA3G
The proposed mechanism of action for this compound's anti-HCV activity involves the stabilization of the host cellular protein, apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G). While the role of hA3G is more extensively studied in the context of HIV-1 inhibition, where it acts as a cytidine deaminase to induce lethal mutations in the viral genome, its function in HCV restriction is an active area of research. In HIV, the viral infectivity factor (Vif) protein targets hA3G for degradation. This compound is believed to bind to hA3G, protecting it from Vif-mediated degradation.
In the context of HCV, it is hypothesized that by stabilizing and increasing the intracellular levels of hA3G, this compound enhances the host's innate antiviral defenses, thereby inhibiting HCV replication. The precise molecular interactions between hA3G and HCV viral components are still being elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Anti-HCV Replicon Assay
This assay quantifies the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7.5 cells
-
HCV subgenomic replicon system (e.g., expressing a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells harboring the HCV subgenomic replicon into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., a known HCV inhibitor) wells.
-
Incubation with Compound: Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity for each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compounds on the viability of the host cells.
Materials:
-
Huh-7.5 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation with Compound: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for screening and characterizing anti-HCV compounds like this compound, and the logical relationship for hit-to-lead development.
Conclusion
This compound represents a promising biaryl amide scaffold for the development of novel anti-HCV therapeutics. Its mechanism of action, centered on the stabilization of the host antiviral factor hA3G, offers a potential avenue to overcome resistance to direct-acting antivirals that target viral proteins. The structure-activity relationship studies have successfully identified analogs with significantly enhanced potency and selectivity, such as compound 80, warranting further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this class of compounds.
References
IMB-26 as an hA3G Stabilizer in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule IMB-26, a novel stabilizer of the human Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (hA3G). hA3G is a potent cellular restriction factor against a variety of retroviruses, including Human Immunodeficiency Virus Type 1 (HIV-1). The viral infectivity factor (Vif) protein of HIV-1 counteracts the antiviral activity of hA3G by targeting it for proteasomal degradation. This compound has emerged as a promising agent that protects hA3G from Vif-mediated degradation, thereby preserving its antiviral function and inhibiting viral replication. This document details the quantitative data associated with this compound's activity, the experimental protocols used to characterize its function, and the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound in stabilizing hA3G and inhibiting viral replication has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound and its analogs.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | HIV-1 Infectivity Assay | H9 cells | % Inhibition | 97% at 2 µM | [1] |
| This compound | hA3G Binding Assay (SPR) | - | Binding | Direct | [1] |
| IMB-35 | HIV-1 Infectivity Assay | H9 cells | % Inhibition | 97% at 2 µM | [1] |
| IMB-35 | hA3G Binding Assay (SPR) | - | Binding | Direct | [1] |
| IMB-301 | hA3G-Vif Interaction Assay | - | Inhibition | Yes | [2] |
| IMB-301 | HIV-1 Replication Assay | - | Inhibition | hA3G-dependent | [2] |
Mechanism of Action: Stabilizing hA3G to Inhibit Viral Replication
The primary mechanism of action of this compound involves its direct interaction with hA3G, which sterically hinders the binding of the HIV-1 Vif protein.[1] Vif orchestrates the degradation of hA3G by recruiting an E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent degradation of hA3G by the 26S proteasome.[1] By stabilizing hA3G, this compound ensures its packaging into progeny virions, where it can exert its antiviral effects.[1] These effects include deamination-dependent mutagenesis of the viral genome and deamination-independent inhibition of reverse transcriptase.[1]
Molecular docking studies have suggested that this compound binds to a putative site on hA3G near the 124-YYFW-127 motif.[2] This region is critical for the interaction with Vif, and the binding of this compound is thought to allosterically or directly block this protein-protein interaction.
Signaling Pathway of Vif-Mediated hA3G Degradation and this compound Intervention
Caption: Vif-mediated hA3G degradation pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Based hA3G-GFP Stability Assay
This assay is used to screen for and quantify the ability of compounds to protect hA3G from Vif-mediated degradation in a cellular context.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 24-well plates at a density of 1 x 10^5 cells per well.
- After 24 hours, cells are co-transfected with a plasmid encoding hA3G tagged with Green Fluorescent Protein (hA3G-GFP) and a plasmid encoding HIV-1 Vif, using a suitable transfection reagent (e.g., Lipofectamine 2000). A control transfection with an empty vector instead of the Vif plasmid is also performed.
2. Compound Treatment:
- 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
3. Quantification of hA3G-GFP Levels:
- After 24 hours of compound treatment, cells are harvested and lysed.
- The levels of hA3G-GFP are quantified by either:
- Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-GFP antibody. The band intensity is quantified using densitometry.
- Flow Cytometry: The percentage of GFP-positive cells and the mean fluorescence intensity are measured.
4. Data Analysis:
- The level of hA3G-GFP in the presence of Vif and this compound is normalized to the level in the absence of Vif. The results are then plotted against the compound concentration to determine the EC50 value for hA3G stabilization.
HIV-1 Infectivity Assay
This assay measures the ability of this compound to inhibit the replication of HIV-1 in a susceptible cell line.
1. Virus Production:
- Vif-proficient HIV-1 virus stocks are generated by transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3).
- The supernatant containing the virus is harvested 48 hours post-transfection, filtered, and the p24 antigen concentration is quantified by ELISA to normalize the amount of virus used for infection.
2. Infection and Compound Treatment:
- H9 T-lymphocyte cells (or other susceptible cell lines like CEM-SS) are seeded in a 96-well plate.
- The cells are pre-treated with various concentrations of this compound for 2 hours.
- A standardized amount of HIV-1 virus is then added to the cells.
3. Quantification of Viral Replication:
- After 3-5 days of incubation, the supernatant is collected.
- The extent of viral replication is determined by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
4. Data Analysis:
- The p24 values from this compound-treated cells are compared to those from vehicle-treated cells to calculate the percentage of inhibition.
- The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the direct binding interaction between this compound and purified hA3G in real-time.
1. Protein Immobilization:
- Recombinant, purified hA3G is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
2. Binding Analysis:
- A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip surface.
- The binding of this compound to the immobilized hA3G is detected as a change in the refractive index at the surface, measured in response units (RU).
- The association (kon) and dissociation (koff) rates are measured.
3. Data Analysis:
- The equilibrium dissociation constant (Kd), which represents the binding affinity, is calculated from the ratio of the dissociation and association rates (Kd = koff / kon). A lower Kd value indicates a higher binding affinity.
Experimental and Logical Workflow
The discovery and characterization of hA3G stabilizers like this compound typically follow a structured workflow, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for the discovery and characterization of an hA3G stabilizer.
Conclusion
This compound represents a promising class of small molecule antivirals that function by protecting the endogenous cellular restriction factor hA3G from viral countermeasures. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of virology, immunology, and drug development. Further investigation into the structure-activity relationships of this compound and its analogs, as well as in vivo efficacy studies, will be crucial in advancing this therapeutic strategy.
References
Unveiling IMB-26: A Technical Guide to its Discovery and Synthesis as a Novel Hepatitis C Virus Inhibitor
For Immediate Release
A deep dive into the discovery, synthesis, and mechanism of action of IMB-26, a promising biaryl amide derivative with potent anti-HCV activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
This compound has been identified as a novel inhibitor of the Hepatitis C Virus (HCV), a major causative agent of chronic liver disease, cirrhosis, and hepatocellular carcinoma. This document provides a detailed overview of the scientific journey leading to its discovery, its chemical synthesis, and the current understanding of its mode of action.
Discovery and Initial Characterization
This compound emerged from a focused research endeavor to identify new chemical entities with significant inhibitory effects against HCV. The discovery was detailed in a study by Liu et al., published in the European Journal of Medicinal Chemistry.[1][2] The compound is a biaryl amide derivative, a chemical scaffold that has shown promise in various therapeutic areas.
Initial screening of a library of biaryl amide compounds identified this compound as a hit compound with potent anti-HCV activity. Further studies established its half-maximal effective concentration (EC50) to be 2.1 μM in cell-based assays.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of its analogs as reported in the primary literature. This data is crucial for understanding the structure-activity relationship (SAR) and the therapeutic potential of this compound class.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and Analogs [1]
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 2.1 | >40 | >19 |
| IMB-1f | <1.31 | >40 | >30.5 |
| Compound 18 | <1.5 | >30 | >20 |
| Compound 80 | 0.015 | 6.47 | 431 |
| VX-950 (Telaprevir) | 0.022 | - | - |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1001426-49-8 |
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.46 g/mol |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as detailed in the work by Liu et al. The general synthetic scheme involves the coupling of a substituted benzoic acid with a corresponding aniline derivative.
Experimental Protocol: General Synthesis of Biaryl Amide Derivatives[1]
-
Amide Coupling: To a solution of the appropriate substituted benzoic acid in dichloromethane (CH2Cl2), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added.
-
The corresponding substituted aniline is then added to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 6 hours.
-
Upon completion, the reaction mixture is typically purified using column chromatography to yield the desired biaryl amide product.
Note: The specific starting materials and purification conditions for this compound can be found in the supplementary information of the referenced publication.
Mechanism of Action
The antiviral mechanism of this compound and its analogs is believed to involve the modulation of a host cellular factor rather than direct inhibition of a viral enzyme.[1] Research suggests that these compounds act as stabilizers of the human apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (hA3G).[1]
hA3G is a known host restriction factor that can inhibit the replication of various viruses, including HIV-1. In the context of HCV, it is proposed that by stabilizing hA3G, this compound enhances the host's innate antiviral response, thereby suppressing HCV replication.[1]
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
The evaluation of the anti-HCV activity of this compound was primarily conducted using a cell-based HCV replicon assay.
HCV Replicon Assay Protocol[1][4][5]
-
Cell Culture: Huh7.5 cells, a human hepatoma cell line highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
HCV Infection/Replicon Transfection: Cells are either infected with cell culture-adapted HCV (HCVcc) or transfected with a subgenomic HCV replicon RNA that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
For replicon assays with a luciferase reporter, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
Alternatively, total intracellular HCV RNA can be extracted and quantified using quantitative real-time PCR (qRT-PCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This is essential to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: The EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 values are calculated to determine the compound's potency and selectivity index (SI = CC50/EC50).
References
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: IMB-26 Antiviral Activity and Cytotoxicity in Huh-7.5 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral and cytotoxic properties of IMB-26, a novel biaryl amide derivative, specifically within the context of Hepatitis C Virus (HCV) infection in the Huh-7.5 human hepatoma cell line. This document details the quantitative antiviral efficacy and safety profile of this compound, outlines the experimental methodologies for its evaluation, and illustrates its proposed mechanism of action.
Core Data Summary
The antiviral activity and cytotoxicity of this compound in Huh-7.5 cells have been quantitatively assessed, yielding crucial parameters for its preclinical evaluation. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are summarized below.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | EC50 (HCV) | Huh-7.5 | 2.1 µM | [1] |
| This compound | CC50 | Huh-7.5 | >15 µM | [1] |
Experimental Protocols
The determination of the EC50 and CC50 values for this compound was achieved through rigorous cell-based assays. The following protocols are based on the methodologies described in the primary literature.
Antiviral Activity Assay (EC50 Determination)
The antiviral efficacy of this compound against HCV was determined by quantifying the reduction in viral RNA in infected Huh-7.5 cells using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
a. Cell Culture and Viral Infection:
-
Cell Line: Huh-7.5 cells, a human hepatoma cell line highly permissive to HCV infection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Infection Procedure: Huh-7.5 cells are seeded in appropriate multi-well plates. After cell adherence, the culture medium is replaced with a medium containing the JFH-1 strain of HCV at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and cells are washed before the addition of culture medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
b. RNA Extraction and qRT-PCR:
-
Incubation: Infected cells are incubated with the compound for a specified period (e.g., 72 hours).
-
RNA Isolation: Total intracellular RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
qRT-PCR: The levels of HCV RNA are quantified using a one-step qRT-PCR assay. This involves reverse transcription of the viral RNA into cDNA, followed by real-time PCR amplification using primers and a probe specific to a conserved region of the HCV genome. The relative abundance of viral RNA is normalized to an internal control housekeeping gene (e.g., GAPDH).
c. Data Analysis:
-
The percentage of viral inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of this compound in Huh-7.5 cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
a. Cell Seeding and Compound Treatment:
-
Cell Seeding: Huh-7.5 cells are seeded in 96-well plates at a predetermined density.
-
Compound Incubation: After allowing the cells to adhere, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control. The cells are then incubated for a period equivalent to the antiviral assay (e.g., 96 hours) to assess long-term toxicity.
b. MTT Assay Procedure:
-
MTT Addition: Following the incubation period, the MTT reagent is added to each well and the plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
c. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
This compound is proposed to exert its anti-HCV effect by modulating the host's innate immune response. Specifically, this compound acts as a stabilizer of the human APOBEC3G (hA3G) protein. hA3G is a cytidine deaminase with known antiviral activity against various viruses. In the context of HCV, stabilization of hA3G by this compound is thought to enhance its antiviral function, leading to the inhibition of viral replication.
Caption: Proposed mechanism of this compound antiviral activity.
Experimental and Logical Workflows
The evaluation of this compound involves a coordinated workflow of cell culture, viral infection, and subsequent assays to determine efficacy and toxicity.
Caption: Workflow for determining EC50 and CC50 of this compound.
References
An In-depth Technical Guide on the Fundamental Research of IMB-26 and HCV
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific compound designated "IMB-26" for the treatment of Hepatitis C Virus (HCV) is exceptionally limited. This document summarizes the available data and provides a generalized context for the evaluation of potential HCV inhibitors, as a comprehensive body of fundamental research on this compound is not present in the public scientific literature.
Introduction to this compound and its Anti-HCV Activity
This compound is a designated inhibitor of the Hepatitis C Virus.[1][2] The primary available information characterizes it based on its effective concentration in inhibiting viral activity. The HCV lifecycle, involving a single open reading frame that is translated into a large polyprotein and subsequently cleaved into structural and non-structural proteins, presents numerous targets for antiviral agents.[3][4] Non-structural proteins such as NS3/4A protease, NS5A, and the NS5B RNA-dependent RNA polymerase are common targets for direct-acting antivirals (DAAs).[3][5]
Quantitative Data on this compound
The only publicly available quantitative data for this compound is its half-maximal effective concentration (EC50) against HCV.
| Compound | Parameter | Value | Virus | Reference |
| This compound | EC50 | 2.1 µM | HCV | [1][2] |
EC50 (Half-maximal Effective Concentration): This value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it is the concentration of this compound required to inhibit 50% of the HCV activity observed in an in vitro assay.
Postulated Experimental Protocol: HCV Replicon Assay
To determine the EC50 value of a compound like this compound, a common and robust method is the HCV replicon assay. This in vitro system allows for the study of HCV RNA replication without the production of infectious virus particles, making it a valuable tool for screening antiviral compounds.[6]
Objective: To determine the concentration at which this compound inhibits 50% of HCV RNA replication in a cell-based assay.
Materials:
-
Cell Line: Human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.
-
Assay Reagents: Luciferase assay substrate (if using a luciferase reporter), reagents for quantifying total cellular protein (e.g., BCA assay), and reagents for assessing cell viability (e.g., CellTiter-Glo®).
Methodology:
-
Cell Plating: Seed the HCV replicon-containing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a range that is expected to capture the full dose-response curve. Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The light output is proportional to the level of replicon RNA.
-
Alternatively, HCV RNA levels can be quantified directly using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[7]
-
-
Assessment of Cytotoxicity: In parallel, assess the effect of this compound on cell viability using an appropriate assay. This is crucial to ensure that the observed reduction in HCV replication is not due to a general toxic effect on the cells.
-
Data Analysis:
-
Normalize the reporter signal (e.g., luciferase activity) to a measure of cell viability or total protein to account for any potential cytotoxicity.
-
Plot the normalized HCV replication levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Visualizations
Caption: A generalized workflow for the discovery and development of novel anti-HCV inhibitors.
Given the lack of specific mechanistic data for this compound, the following diagram illustrates a general, hypothetical mechanism of action for an HCV inhibitor targeting the viral replication complex.
Caption: Hypothetical inhibition of the HCV replication complex by an antiviral agent like this compound.
Conclusion
The available data on this compound is currently limited to its potent in vitro anti-HCV activity, as indicated by its low micromolar EC50 value.[1][2] While this suggests potential as an HCV inhibitor, a comprehensive understanding of its mechanism of action, specific viral target, resistance profile, and in vivo efficacy requires further extensive research. The provided experimental protocol and conceptual diagrams offer a framework within which the further evaluation of this compound or similar compounds would likely be conducted. Future studies would need to elucidate the specific step in the HCV lifecycle that is inhibited by this compound to advance its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRIM26 is a critical host factor for HCV replication and contributes to host tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro replication models for the hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Antiviral Potential of miR-26a: A Technical Guide
A Note on the Subject: Initial searches for "IMB-26" did not yield specific information on a compound with that designation involved in antiviral research. However, extensive research exists for miR-26a , a microRNA with a well-documented broad-spectrum antiviral activity. This guide will focus on the antiviral properties of miR-26a, assuming a possible ambiguity in the initial query.
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the antiviral mechanisms and therapeutic potential of microRNAs.
Executive Summary
MicroRNA-26a (miR-26a) has emerged as a significant regulator of the host's innate immune response, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. This guide provides a comprehensive overview of the antiviral spectrum of miR-26a, its mechanism of action, detailed experimental protocols for its study, and a summary of its antiviral efficacy. The central mechanism of miR-26a's antiviral function lies in its ability to enhance the type I interferon (IFN) signaling pathway by targeting and downregulating USP15, a negative regulator of RIG-I ubiquitination. This action potentiates the host's antiviral state, effectively inhibiting the replication of various viruses.
Antiviral Spectrum of miR-26a
miR-26a has demonstrated inhibitory effects against several single-stranded RNA (ssRNA) viruses. The consistent observation across multiple studies is that viral infection often leads to a downregulation of endogenous miR-26a, suggesting a viral evasion strategy to counteract its antiviral effects. Conversely, the overexpression of miR-26a consistently inhibits viral replication.
Table 1: Summary of Antiviral Activity of miR-26a
| Virus Family | Virus | Host Cell Line | Key Quantitative Finding | Reference |
| Hepeviridae | Hepatitis E Virus (HEV) | HepG2-HEV-P6 | Significant decrease in cellular and supernatant HEV RNA levels with miR-26a mimics. | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | HEK293T | Potent inhibition of cellular VSV replication and infectious particle production with miR-26a mimics. | [1] |
| Paramyxoviridae | Sendai Virus (SeV) | HEK293T | Marked reduction in SeV RNA levels and viral particle production in the presence of miR-26a mimics. | [1] |
| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Significant inhibition of PRRSV replication and remission of cytopathic effect. | [2] |
| Orthomyxoviridae | Influenza A Virus (IAV) | 293T | Overexpression of miR-26a inhibits IAV replication. | [3] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Primary CD4+ T cells | HIV-1 infection downregulates miR-26a, which in turn increases CD59 expression, a target of miR-26a. | [4][5] |
Mechanism of Action: The miR-26a/USP15/RIG-I Axis
The primary antiviral mechanism of miR-26a involves the enhancement of the RIG-I-mediated type I interferon response.[1][6] RIG-I (Retinoic acid-inducible gene I) is a key pattern recognition receptor (PRR) that detects viral RNA in the cytoplasm and initiates an antiviral signaling cascade.
The key steps in this pathway are as follows:
-
miR-26a Targets USP15: miR-26a directly binds to the 3' untranslated region (3'UTR) of the mRNA encoding Ubiquitin Specific Peptidase 15 (USP15), leading to the inhibition of USP15 expression.[1]
-
USP15 as a Negative Regulator: USP15 normally functions to deubiquitinate RIG-I, specifically removing K63-linked ubiquitin chains. This deubiquitination inactivates RIG-I and dampens the downstream antiviral signaling.[1]
-
Enhanced RIG-I Ubiquitination: By downregulating USP15, miR-26a promotes the accumulation of K63-linked ubiquitinated RIG-I.[1][6]
-
Activation of Type I IFN Response: The ubiquitinated RIG-I activates downstream signaling molecules, leading to the phosphorylation and activation of interferon regulatory factors (IRFs), such as IRF3. Activated IRFs translocate to the nucleus and induce the transcription of type I interferons (e.g., IFN-β).[1]
-
Induction of Antiviral State: Secreted type I interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in the host cells, inhibiting various stages of the viral life cycle.[1][2]
Experimental Protocols
This section outlines the key experimental methodologies used to investigate the antiviral spectrum and mechanism of action of miR-26a.
Cell Culture and Viral Infection
-
Cell Lines: HEK293T (human embryonic kidney), HepG2 (human liver cancer), and MARC-145 (monkey kidney) cells are commonly used. Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Viral Stocks: High-titer viral stocks of HEV, VSV, SeV, and PRRSV are prepared and quantified by standard methods such as plaque assays or TCID50 assays.
-
Infection Procedure: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a viral inoculum at a specific multiplicity of infection (MOI). After an adsorption period (typically 1 hour), the inoculum is removed, and fresh medium is added.
miRNA Mimic and Inhibitor Transfection
-
Reagents: Synthetic miR-26a mimics (double-stranded RNA oligonucleotides mimicking mature miR-26a) and miR-26a inhibitors (single-stranded RNA oligonucleotides that bind to and inhibit endogenous miR-26a) are commercially available. A non-targeting miRNA mimic or inhibitor is used as a negative control.
-
Transfection: Cells are transfected with miR-26a mimics or inhibitors using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Transfection is typically performed 24-48 hours prior to viral infection.
Quantification of Viral Replication
This method is used to quantify viral RNA levels in infected cells and supernatants.
-
RNA Extraction: Total RNA is extracted from cell lysates or culture supernatants using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers and a probe specific to a conserved region of the viral genome. A standard curve of known viral RNA concentrations is used to determine the absolute copy number, or the relative quantification (ΔΔCt) method is used to determine fold changes in viral RNA levels.
This technique is used to detect and quantify viral protein expression.
-
Protein Extraction: Cells are lysed in a buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to a viral protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-26a and the 3'UTR of its target mRNA (e.g., USP15).
-
Plasmid Construction: The 3'UTR of the target gene is cloned downstream of a luciferase reporter gene in a plasmid vector. A mutant version of the 3'UTR with alterations in the miR-26a binding site is also created as a control.
-
Co-transfection: Cells are co-transfected with the luciferase reporter plasmid (either wild-type or mutant) and either a miR-26a mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the miR-26a mimic and the wild-type 3'UTR construct confirms a direct interaction.
Conclusion and Future Directions
miR-26a represents a promising endogenous antiviral agent with a broad spectrum of activity against several pathogenic RNA viruses. Its mechanism of action, centered on the enhancement of the host's innate immune response, makes it an attractive candidate for the development of host-directed antiviral therapies. Such therapies could have the advantage of being less susceptible to the development of viral resistance compared to drugs that directly target viral proteins.
Future research should focus on:
-
In vivo studies: Validating the antiviral efficacy of miR-26a in animal models of viral infection.
-
Delivery systems: Developing safe and efficient methods for the in vivo delivery of miR-26a mimics to target tissues.
-
Expanded antiviral spectrum: Investigating the activity of miR-26a against a wider range of viruses, including DNA viruses and other clinically relevant RNA viruses.
-
Combination therapies: Exploring the potential synergistic effects of miR-26a with existing antiviral drugs.
The continued exploration of miR-26a and other immunomodulatory microRNAs holds significant promise for the development of novel and broad-spectrum antiviral therapeutics.
References
- 1. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-26a exerts broad-spectrum antiviral effects via the enhancement of RIG-I-mediated type I interferon response by targeting USP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Propagation, Quantification, and Storage of Vesicular Stomatitis (VSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sendai Virus Clearance Testing Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on the Biological Role and Signaling of Interleukin-26 (IL-26)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically designated "IMB-26" did not yield conclusive results within the public domain of scientific literature. The following guide is based on the extensive available research for Interleukin-26 (IL-26), a cytokine with the potential for therapeutic interest, which may be the subject of the user's query.
Introduction
Interleukin-26 (IL-26) is a member of the IL-10 family of cytokines, primarily recognized for its pro-inflammatory functions and role in host defense.[1][2][3] Initially identified as a product of T helper 17 (Th17) cells, subsequent research has revealed its expression in other immune cells, including T helper 1 cells, memory CD4+ cells, natural killer (NK) cells, and macrophages.[1][2][3] This guide provides a comprehensive overview of the preliminary data on the biological activities and signaling pathways of IL-26, which are crucial for understanding its potential as a therapeutic target.
IL-26 Signaling Pathways
IL-26 exerts its biological effects through distinct signaling mechanisms, primarily via a conventional receptor complex and also through a more recently discovered DNA-dependent pathway.
1. Canonical Receptor-Mediated Signaling:
IL-26 binds to a heterodimeric receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2).[1][2][3][4] While IL-10R2 is broadly expressed, the expression of IL-20R1 is more restricted, primarily found on epithelial cells.[4] This receptor engagement initiates a downstream signaling cascade involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. Specifically, JAK1 and Tyk2 are activated, leading to the phosphorylation and activation of STAT1 and STAT3.[1][3][4] Activated STAT1 and STAT3 then translocate to the nucleus to regulate the transcription of target genes, culminating in various cellular responses, including inflammation and immune regulation.[1][3]
Canonical IL-26 receptor-mediated signaling pathway.
2. DNA-Dependent Innate Immune Activation:
A unique feature of IL-26 is its cationic and amphipathic structure, which allows it to bind to DNA.[3] IL-26 can form complexes with extracellular self-DNA and bacterial DNA.[3] These IL-26-DNA complexes can then be internalized by plasmacytoid dendritic cells (pDCs) and activate Toll-like receptor 9 (TLR9), an intracellular receptor that recognizes CpG DNA.[3] This activation of TLR9 triggers a signaling cascade that leads to the production of type I interferons, playing a role in antiviral and antibacterial immunity.[3]
IL-26-mediated DNA-dependent innate immune activation.
Quantitative Data
At present, there is a lack of publicly available, structured quantitative data from clinical trials specifically evaluating the efficacy of a therapeutic agent designated "this compound." The research on IL-26 is largely in the preclinical and exploratory stages, focusing on its biological functions and associations with various inflammatory and infectious diseases.
Experimental Protocols
The methodologies employed in the study of IL-26 are diverse and reflective of its multifaceted nature. Below are generalized protocols representative of the research in this area.
1. Cell Culture and Stimulation:
-
Cell Lines: Human epithelial cell lines (e.g., HaCaT, A549) expressing the IL-26 receptor complex are commonly used. Primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated T cell subsets, are also utilized.
-
Reagents: Recombinant human IL-26 is used to stimulate cells. Lipopolysaccharide (LPS) can be used to induce an inflammatory response and IL-26 production in certain cell types.
-
Procedure: Cells are cultured in appropriate media and stimulated with varying concentrations of recombinant IL-26 for defined time periods (e.g., 15 minutes for signaling studies, 24-48 hours for cytokine production assays).
2. Analysis of Gene Expression:
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to measure the mRNA levels of IL-26 and its target genes.
-
Procedure: RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to PCR with gene-specific primers. Relative gene expression is often normalized to a housekeeping gene.
3. Protein Analysis:
-
Methods:
-
Western Blotting: Used to detect the phosphorylation of STAT1 and STAT3 upon IL-26 stimulation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines (e.g., IL-8, IL-1β) by cells in response to IL-26.
-
-
Procedure: For Western blotting, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. For ELISA, culture supernatants are analyzed using commercially available kits.
4. In Vivo Models:
-
Animal Models: Murine models of inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, are employed to study the in vivo effects of IL-26.
-
Procedure: Recombinant IL-26 can be administered to animals, or genetic models with altered IL-26 expression can be used. Disease severity is assessed through clinical scores, histological analysis, and measurement of inflammatory markers.
Biological Functions and Therapeutic Potential
The biological activities of IL-26 are context-dependent and can be either beneficial or detrimental.
-
Host Defense: IL-26 exhibits direct antimicrobial properties against certain bacteria by forming pores in their membranes.[5] Its ability to activate an antiviral response through TLR9 further highlights its role in immunity.[3]
-
Inflammation: IL-26 is implicated as a pro-inflammatory cytokine in several chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[2] It can induce the production of other inflammatory mediators, such as IL-1β and IL-8.[2]
-
Tumor Biology: The role of IL-26 in cancer is complex and appears to be context-dependent. Some studies suggest it may promote tumor growth by suppressing cytotoxic T-cell function, while others indicate potential anti-tumor effects.[1][3]
The dual nature of IL-26 presents both opportunities and challenges for therapeutic development. Targeting the IL-26 pathway could be a viable strategy for certain inflammatory diseases, while harnessing its antimicrobial and immune-stimulatory properties might be beneficial in other contexts. Further research is necessary to fully elucidate its therapeutic potential and to develop specific and effective modulators of its activity.
References
- 1. A Comprehensive Network Map of Interleukin-26 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-26: An Emerging Player in Host Defense and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense [frontiersin.org]
- 5. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for IMB-P1 (formerly IMB-26) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of the antitumor peptide IMB-P1. The information is based on published research and is intended to guide researchers in studying the efficacy and mechanism of action of this peptide on murine colon adenocarcinoma cells (CT26).
Introduction
IMB-P1 is a 21-amino acid peptide (Sequence: AFTPGCSKTHLPGFVEQAEAL) derived from Peroxiredoxin 5 (PRDX5), a protein known for its antitumor properties.[1][2] IMB-P1 has demonstrated antitumor activity in CT26 murine colon carcinoma cells, suggesting its potential as a therapeutic agent for colorectal cancer.[1][2] The proposed mechanism of action involves the induction of reactive oxygen species (ROS) and the modulation of signaling pathways associated with inflammation and tumorigenesis, including the downregulation of genes involved in the IL-17, TNF, and NF-kappa B signaling pathways.[2]
These protocols and notes are designed to facilitate further investigation into the in vitro effects of IMB-P1.
Data Presentation
Currently, specific quantitative data such as IC50 values, detailed percentages of apoptotic cells, and cell cycle distribution for IMB-P1 treatment on CT26 cells are not available in the public domain. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Cell Viability (IC50) of IMB-P1 on CT26 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
Table 2: Apoptosis Analysis of CT26 Cells Treated with IMB-P1
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution of CT26 Cells Treated with IMB-P1
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |
| IMB-P1 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: CT26 (murine colon adenocarcinoma)
Protocol:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of IMB-P1 on CT26 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
CT26 cells
-
IMB-P1 peptide (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed CT26 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of IMB-P1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the IMB-P1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with IMB-P1.
Materials:
-
CT26 cells
-
IMB-P1 peptide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed CT26 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of IMB-P1 for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of IMB-P1 on the cell cycle distribution of CT26 cells.
Materials:
-
CT26 cells
-
IMB-P1 peptide
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed CT26 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of IMB-P1 for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of IMB-P1 on the expression of key proteins in the NF-κB signaling pathway.
Materials:
-
CT26 cells treated with IMB-P1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies of IMB-P1.
Caption: Proposed signaling pathway of IMB-P1 in CT26 cancer cells.
References
Application Notes and Protocols for IMB-26 in HCV Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-26 is a biaryl amide derivative that has demonstrated inhibitory activity against the Hepatitis C Virus (HCV). These application notes provide a comprehensive guide for the utilization of this compound in cell-based HCV assays. The protocols detailed below are based on established methodologies for evaluating the anti-HCV activity of novel compounds. This compound is part of a class of compounds that are suggested to exert their antiviral effects by modulating a host cellular factor, offering a potentially distinct mechanism of action compared to direct-acting antivirals that target viral proteins.
Quantitative Data Summary
The inhibitory and cytotoxic concentrations of this compound and more potent derivatives are summarized in the table below. This data is crucial for designing experiments with appropriate compound concentrations to observe antiviral effects while minimizing cytotoxicity.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Cell Line | Virus Genotype |
| This compound | 2.1 | 15 | 7.1 | Huh-7.5 | 2a (J6/JFH/JC-1) |
| Compound 68 | 0.083 | >10 | >120 | Huh-7.5 | 2a (J6/JFH/JC-1) |
| Compound 78 | 0.021 | 7.85 | 374 | Huh-7.5 | 2a (J6/JFH/JC-1) |
| Compound 80 | 0.015 | 6.47 | 431 | Huh-7.5 | 2a (J6/JFH/JC-1) |
| Telaprevir (VX-950) | 0.022 | >50 | >2272 | Huh-7.5 | 2a (J6/JFH/JC-1) |
Proposed Mechanism of Action
This compound is proposed to function as a stabilizer of the host protein, human Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (hA3G).[1] hA3G is a cytidine deaminase that acts as a cellular restriction factor against HCV.[2] The stabilized hA3G protein directly binds to the HCV non-structural protein 3 (NS3), inhibiting its helicase and NTPase activities.[2] This disruption of NS3 function ultimately leads to the inhibition of HCV replication.[2] This host-targeting mechanism is significant as it may present a higher barrier to the development of viral resistance.
Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols describe the methodology for evaluating the anti-HCV activity of this compound in an acute viral infection cell culture system.
I. Cell Culture and Maintenance
-
Cell Line: Human hepatoma cell line, Huh-7.5.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
II. Anti-HCV Activity Assay (Acute Infection Model)
This assay quantifies the inhibition of HCV RNA replication in Huh-7.5 cells acutely infected with a cell culture-adapted HCV strain.
Materials:
-
Huh-7.5 cells
-
Complete DMEM
-
HCV viral stock (e.g., recombinant HCV genotype 2a, J6/JFH/JC-1)
-
This compound and other test compounds
-
Positive control (e.g., Telaprevir)
-
96-well cell culture plates
-
RNA extraction kit
-
Reagents for one-step quantitative reverse transcription PCR (qRT-PCR)
-
HCV-specific primers and probe
Workflow for the anti-HCV activity assay.
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of infection. Incubate for 24 hours.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Aspirate the culture medium from the cells.
-
Infect the cells with HCV viral stock (e.g., at a multiplicity of infection of 45 IU/cell) and simultaneously add the diluted compounds.
-
Include wells for vehicle control (e.g., DMSO) and positive controls (e.g., Telaprevir).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total intracellular RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Quantify the levels of HCV RNA using a one-step qRT-PCR assay with primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region). Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Data Analysis:
-
Calculate the percentage of HCV RNA inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
III. Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Huh-7.5 cells
-
Complete DMEM
-
This compound and other test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at the same density as for the antiviral assay. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and control compounds to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for 96 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents an interesting starting point for the development of novel anti-HCV agents that target host factors. The provided protocols offer a robust framework for the in vitro characterization of this compound and its analogs. Researchers should pay close attention to the cytotoxicity of the compounds to accurately interpret the antiviral data. The further exploration of more potent derivatives, such as compound 80, is warranted based on their significantly improved activity and selectivity index.
References
Application Note and Protocol for In Vitro Cytotoxicity Assessment of a Test Compound
Topic: Cytotoxicity Assay Protocol for a Test Compound (e.g., IMB-26)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a general guideline for assessing the cytotoxicity of a test compound. The specific compound "this compound" is not widely documented in scientific literature. Therefore, this protocol uses the well-established CT26 mouse colon carcinoma cell line as an example and outlines a standard MTT assay. Researchers should optimize the protocol based on the specific characteristics of their test compound and cell line of choice.
Introduction
Cytotoxicity assays are fundamental tools in drug discovery and development for evaluating the potential of a chemical compound to cause cell death. These assays are crucial for screening potential therapeutic agents, determining toxicological profiles, and understanding the mechanisms of drug action. One of the most common methods to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of metabolically active (living) cells.
This application note provides a detailed protocol for determining the cytotoxic effects of a test compound on the CT26 cell line, a commonly used model for colon cancer research.[3]
Experimental Protocols
Cell Line and Culture Conditions
The CT26 (ATCC CRL-2638) cell line is a murine colon carcinoma cell line. These cells are adherent and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[4]
MTT Cytotoxicity Assay Protocol
This protocol is designed for a 96-well plate format.
Materials:
-
CT26 cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest CT26 cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include vehicle control wells (containing the same concentration of the solvent used to dissolve the test compound) and untreated control wells (containing fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 0 | 1.254 | 0.087 | 100% |
| Vehicle Control | 0 (0.1% DMSO) | 1.248 | 0.091 | 99.5% |
| Test Compound | 1 | 1.132 | 0.075 | 90.3% |
| Test Compound | 10 | 0.876 | 0.063 | 69.8% |
| Test Compound | 50 | 0.612 | 0.051 | 48.8% |
| Test Compound | 100 | 0.345 | 0.042 | 27.5% |
| Test Compound | 250 | 0.158 | 0.033 | 12.6% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Hypothetical Signaling Pathway for a Cytotoxic Compound
The precise mechanism of action for an uncharacterized compound like "this compound" would need to be determined through further experimentation. However, many cytotoxic agents induce cell death through the activation of apoptotic signaling pathways. The diagram below illustrates a simplified, hypothetical pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CT26 Cells | Applied Biological Materials Inc. [abmgood.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Testing IMB-26 in Huh-7.5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Huh-7.5 cell line, a subclone of the human hepatocellular carcinoma cell line Huh-7, is highly permissive for hepatitis C virus (HCV) replication and is a cornerstone in antiviral research.[1][2][3][4] This document provides a detailed methodology for testing the efficacy and mechanism of action of a hypothetical therapeutic compound, IMB-26, in Huh-7.5 cells. The protocols outlined below are foundational and can be adapted for testing a wide range of compounds targeting liver diseases, including cancer and viral hepatitis.
I. Data Presentation: Summary of Potential Quantitative Data
The following tables represent templates for organizing quantitative data that would be generated from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Huh-7.5 Cells
| This compound Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | 100 | 100 | - |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of this compound on Apoptosis in Huh-7.5 Cells
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3 Activity |
| Vehicle Control | 1.0 | ||
| This compound (IC50) | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Quantification of Protein Expression by Western Blot
| Target Protein | Vehicle Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-Akt | |||
| Total Akt | |||
| p-ERK | |||
| Total ERK | |||
| Cleaved Caspase-3 | |||
| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |
II. Experimental Protocols
Cell Culture and Maintenance of Huh-7.5 Cells
Objective: To maintain a healthy and viable culture of Huh-7.5 cells for subsequent experiments.
Materials:
-
Huh-7.5 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1X Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T75 tissue culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture Huh-7.5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3][5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
To passage, wash the cell monolayer with 1X PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new T75 flasks at a desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on Huh-7.5 cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Huh-7.5 cells
-
This compound (stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C.[7]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in Huh-7.5 cells.
Materials:
-
Huh-7.5 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Huh-7.5 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis.
-
Harvest the cells by trypsinization and wash with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways relevant to hepatocellular carcinoma.
Materials:
-
Huh-7.5 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed Huh-7.5 cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Quantify the band intensities and normalize to a loading control like β-actin.
III. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often dysregulated in hepatocellular carcinoma and a general experimental workflow for testing a compound like this compound.
Caption: General experimental workflow for evaluating this compound in Huh-7.5 cells.
Caption: Simplified PI3K/Akt signaling pathway often hyperactivated in HCC.[9][10][11]
Caption: The Ras/Raf/MEK/ERK pathway, a key regulator of cell proliferation.[9][10][11]
Caption: Potential mechanism of this compound induced apoptosis via the intrinsic pathway.[5][12]
References
- 1. Cellosaurus cell line Huh-7.5.1 (CVCL_E049) [cellosaurus.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [HCV replication in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk Between Pyroptosis and Apoptosis in Hepatitis C Virus-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 10. urfjournals.org [urfjournals.org]
- 11. Signaling pathways in liver cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Interleukin-26 (IL-26) Treatment for Cell Culture
Disclaimer: The compound "IMB-26" as specified in the topic was not identified in publicly available scientific literature. The following application notes and protocols are based on research on Interleukin-26 (IL-26) , a cytokine that was the most relevant subject identified in relation to the query.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-26 (IL-26) is a member of the IL-10 family of cytokines, primarily secreted by T helper 17 (TH17) cells, natural killer (NK) cells, and macrophages.[1] It plays a significant role in host defense, inflammation, and immune response regulation.[2] IL-26 exerts its effects through a canonical signaling pathway involving a heterodimeric receptor complex and also possesses non-canonical functions related to its cationic and amphipathic properties, such as direct bactericidal activity and the ability to form complexes with DNA to trigger innate immune sensors.[3][4]
Mechanism of Action
The canonical signaling pathway for IL-26 is initiated by its binding to a heterodimeric receptor complex composed of the IL-20 receptor alpha (IL-20R1) and the IL-10 receptor beta (IL-10R2).[1] This binding event activates the associated Janus kinase 1 (JAK1) and Tyrosine kinase 2 (Tyk2), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[2] Phosphorylated STAT1 and STAT3 form dimers, translocate to the nucleus, and regulate the transcription of target genes, leading to various cellular responses, including the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α.[1][2][5]
Signaling Pathway Diagram
Caption: Canonical IL-26 signaling pathway.
Data Presentation
The following tables summarize the effects of recombinant human IL-26 (rIL-26) treatment on various cell lines as reported in the literature.
Table 1: Effect of rIL-26 on Cytokine and Gene Expression
| Cell Line/Type | rIL-26 Concentration | Incubation Time | Measured Effect | Reference |
| HaCaT (Human Keratinocytes) | 20 ng/mL | 6 hours | Increased mRNA expression of FGF7 and VEGF | [6] |
| Human Monocytes | 50 ng/mL (+ DNA) | 6 hours | Increased relative mRNA expression of IL-1β & IL-6 | [7] |
| Memory CD4+ T cells | 100 ng/mL | 7 days | Increased secretion of IL-17A, IL-1β, and TNF-α | [5] |
| THP-1 (Human Monocytes) | 0-2 µg/mL | 24 hours | Dose-dependent increase in CD80 surface expression | [8] |
Table 2: Effect of rIL-26 on Signaling Pathway Activation
| Cell Line | rIL-26 Concentration | Incubation Time | Measured Effect | Reference |
| COLO-205 | 1 ng/mL | 20 minutes | Sufficient to induce STAT3 phosphorylation | [9] |
| COLO-205 | 20 ng/mL | 10 minutes | Robust STAT3 phosphorylation | [6] |
| Primary Human Keratinocytes | Not specified | Not specified | Induces STAT3 phosphorylation | [2] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with rIL-26
This protocol provides a general guideline for treating adherent or suspension cells with rIL-26. Specific conditions such as cell seeding density and media should be optimized for each cell line.
Materials:
-
Cell line of interest (e.g., HaCaT, THP-1, COLO-205)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Recombinant human IL-26 (rIL-26)
-
Multi-well culture plates (e.g., 6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
For Adherent Cells (e.g., HaCaT, COLO-205): Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. For example, seed 2.5 x 10^5 cells/well in a 6-well plate. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
For Suspension Cells (e.g., THP-1): Seed cells at a density of 5 x 10^5 cells/mL. For studies involving macrophage differentiation, THP-1 cells can be treated with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to IL-26 treatment to induce adherence and differentiation.[8]
-
-
Preparation of rIL-26: Reconstitute lyophilized rIL-26 in sterile water or PBS to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
On the day of the experiment, prepare working solutions of rIL-26 by diluting the stock solution in fresh, serum-free or complete culture medium to the desired final concentrations (e.g., 1 ng/mL to 2 µg/mL).[8][9]
-
For adherent cells, gently aspirate the old medium and replace it with the medium containing the appropriate concentration of rIL-26 or a vehicle control.
-
For suspension cells, add the concentrated rIL-26 solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired period, which can range from minutes for signaling studies (e.g., 20 minutes for STAT phosphorylation) to days for functional assays (e.g., 7 days for T-cell differentiation).[5][9]
-
Harvesting: Following incubation, harvest the cells and/or supernatant for downstream analysis (e.g., Western blot, ELISA, qPCR).
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
This protocol describes how to detect the activation of the IL-26 signaling pathway by measuring the phosphorylation of STAT3.
Materials:
-
Cells treated with rIL-26 as per Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After rIL-26 treatment (e.g., 20 ng/mL for 10-20 minutes), place the culture plate on ice.[6][9] Aspirate the medium, wash cells once with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
Protocol 3: Measurement of Secreted Cytokines by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant following IL-26 stimulation.
Materials:
-
Cell culture supernatant from rIL-26 treated cells (Protocol 1)
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-6 or IL-8 ELISA Kit)
-
96-well ELISA plate reader
Procedure:
-
Sample Collection: After treating cells with rIL-26 for the desired time (e.g., 6-24 hours), collect the culture supernatant. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer’s specific protocol. A general workflow is as follows:
-
Add standards and samples to the antibody-coated wells of the ELISA plate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Incubate and wash away the unbound detection antibody.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve from the standards of known concentrations. Use the standard curve to calculate the concentration of the cytokine in each sample.
Experimental Workflow Diagram
Caption: General workflow for studying IL-26 effects.
References
- 1. Characterization of novel anti-IL-26 neutralizing monoclonal antibodies for the treatment of inflammatory diseases including psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-26, a non-canonical mediator of DNA inflammatory stimulation, promotes TNBC engraftment and progression in association with neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Sputum IL-26 Is Overexpressed in Severe Asthma and Induces Proinflammatory Cytokine Production and Th17 Cell Generation: A Case–Control Study of Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Interleukin-26–DNA complexes promote inflammation and dermal-epidermal separation in a modified human cryosection model of bullous pemphigoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Interleukin-26 expression in tuberculosis disease and its regulatory effect in macrophage polarization and intracellular elimination of Mycobacterium tuberculosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RT-qPCR Analysis of IMB-26 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-26 is a potent inhibitor of the Hepatitis C Virus (HCV) with an EC50 of 2.1 μM. As an HCV inhibitor, this compound is presumed to target viral proteins essential for replication and modulation of host cellular pathways. This document provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze changes in host gene expression in response to this compound treatment. The primary cellular targets of HCV are hepatocytes; therefore, liver-derived cell lines, such as Huh7 or HepG2, are the recommended model systems for these studies.
HCV is known to manipulate host cellular processes to favor its replication and evade the immune system. Key viral proteins, including the NS3/4A protease and the NS5A protein, are central to this manipulation. The NS3/4A protease, for instance, cleaves host adaptor proteins MAVS and TRIF, which are critical for initiating the innate immune response and inducing the expression of type I interferons. By inhibiting such viral proteins, compounds like this compound are expected to restore normal host cell signaling and gene expression profiles.
This protocol will focus on quantifying the expression of genes involved in the host antiviral response, inflammation, and apoptosis, which are known to be dysregulated during HCV infection.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance:
-
Culture Huh7 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to capture both early and late gene expression changes.
-
RNA Extraction
-
Cell Lysis:
-
After the treatment period, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a suitable lysis reagent (e.g., TRIzol or a column-based kit lysis buffer) directly to each well and lyse the cells by pipetting.
-
-
RNA Purification:
-
Isolate total RNA using a standard phenol-chloroform extraction method or a commercial RNA purification kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 and A260/A230 ratios. High-quality RNA should have ratios of ~2.0.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers.
-
Add reverse transcriptase, dNTPs, and reaction buffer.
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 5 minutes, 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[1]
-
The resulting cDNA can be stored at -20°C.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design:
-
Design primers for target genes (e.g., IFNB1, ISG15, SOCS3, IL8, TNF, BAX) and a stable housekeeping gene (e.g., GAPDH, ACTB) using primer design software.
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and an annealing temperature of approximately 60°C. They should also span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.
-
Add diluted cDNA to each well of a 96-well or 384-well qPCR plate.
-
Add the master mix to each well.
-
Run each sample in triplicate.
-
-
Thermocycling Conditions:
-
A typical qPCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40-45 cycles of denaturation (95°C for 15 seconds), annealing (60°C for 30 seconds), and extension (72°C for 30 seconds).[2]
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Data Presentation
Table 1: Target Genes for RT-qPCR Analysis of this compound Treated Cells
| Gene Symbol | Gene Name | Function | Primer Sequence (Forward) | Primer Sequence (Reverse) | Annealing Temp (°C) | Product Size (bp) |
| IFNB1 | Interferon Beta 1 | Key antiviral cytokine | 5'-CTTGGATTCCTACAAAGAAGCAGC-3' | 5'-TCAGTCATTCCTCTGGCTCA-3' | 60 | 150 |
| ISG15 | ISG15 Ubiquitin-like Modifier | Interferon-stimulated gene with antiviral activity | 5'-TGTCGGTGTCAGAGCTGAAG-3' | 5'-GCCCTTGTTATTCCTCACCAG-3' | 60 | 120 |
| SOCS3 | Suppressor of Cytokine Signaling 3 | Negative regulator of cytokine signaling | 5'-CACGCACTTCCGCACATTC-3' | 5'-GCTGCCACCTGGTCGAAG-3' | 60 | 180 |
| IL8 | Interleukin 8 | Pro-inflammatory chemokine | 5'-ACTGAGAGTGATTGAGAGTGGAC-3' | 5'-AACCCTCTGCACCCAGTTTTC-3' | 60 | 100 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | 5'-CCTCTCTCTAATCAGCCCTCTG-3' | 5'-GAGGACCTGGGAGTAGATGAG-3' | 60 | 135 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | 5'-CCCGAGAGGTCTTTTTCCGAG-3' | 5'-CCAGCCCATGATGGTTCTGAT-3' | 60 | 110 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping gene | 5'-GAAGGTGAAGGTCGGAGTC-3' | 5'-GAAGATGGTGATGGGATTTC-3' | 60 | 226 |
| ACTB | Actin Beta | Housekeeping gene | 5'-CACCATTGGCAATGAGCGGTTC-3' | 5'-AGGTCTTTGCGGATGTCCACGT-3' | 60 | 250 |
Note: Primer sequences are examples and should be validated for specificity and efficiency before use.
Mandatory Visualization
Caption: Experimental workflow for RT-qPCR analysis of this compound treated cells.
Caption: this compound restores host antiviral signaling by inhibiting HCV NS3/4A protease.
References
Application Notes and Protocols: Western Blot Analysis of hA3G Levels in the Presence of IMB-26
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-Like 3G (hA3G) is a potent cellular antiviral restriction factor that inhibits the replication of retroviruses, including HIV-1. The HIV-1 viral infectivity factor (Vif) counteracts the antiviral activity of hA3G by targeting it for proteasomal degradation. Vif acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to hA3G, which leads to its ubiquitination and subsequent degradation. This mechanism prevents the incorporation of hA3G into newly formed viral particles.
IMB-26 is a small molecule inhibitor designed to disrupt the Vif-hA3G interaction, thereby protecting hA3G from Vif-mediated degradation. By stabilizing hA3G levels within the cell, this compound and similar compounds can restore the intrinsic antiviral activity of hA3G, presenting a promising therapeutic strategy for HIV-1 treatment.
These application notes provide a detailed protocol for performing Western blot analysis to quantify the effect of this compound on hA3G protein levels in a cellular context where HIV-1 Vif is present.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis demonstrating the effect of inhibitors of Vif-mediated hA3G degradation on hA3G protein levels. The data illustrates a dose-dependent increase in hA3G levels upon treatment with the inhibitor in the presence of Vif.
| Treatment Group | Vif Expression | Inhibitor Conc. (µM) | Normalized hA3G Levels (Fold Change) | Standard Deviation |
| Control 1 | - | 0 | 1.00 | ± 0.05 |
| Control 2 | + | 0 | 0.25 | ± 0.03 |
| This compound | + | 1 | 0.85 | ± 0.07 |
| This compound | + | 5 | 1.75 | ± 0.12 |
| This compound | + | 10 | 2.50 | ± 0.18 |
Note: The data presented are representative values based on published findings for small molecule inhibitors of the Vif-hA3G interaction and should be used for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HEK293T cells are commonly used for their high transfection efficiency.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding HA-tagged hA3G and HIV-1 Vif using a suitable transfection reagent. A control group should be transfected with the hA3G-HA plasmid and an empty vector.
-
This compound Treatment: 12 hours post-transfection, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
Protein Lysate Preparation
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X SDS-PAGE sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer at 100V for 60-90 minutes or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HA-tag (to detect hA3G-HA) and a primary antibody for a loading control (e.g., β-actin, GAPDH, or α-tubulin) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibodies) diluted in the blocking buffer for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Signal Development: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the hA3G-HA band to the intensity of the corresponding loading control band in the same lane.
-
Visualizations
Vif-Mediated hA3G Degradation Pathway and this compound Inhibition
Caption: Mechanism of Vif-mediated hA3G degradation and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of hA3G levels.
References
Application Note: High-Throughput Screening of HCV Inhibitors using a Luciferase Reporter Assay with IMB-26 as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a luciferase-based reporter assay to screen for and characterize inhibitors of Hepatitis C Virus (HCV) replication. The compound IMB-26 is presented as a model inhibitor to demonstrate the application of this assay.
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, but the emergence of drug-resistant variants necessitates the continued discovery of new inhibitors with novel mechanisms of action. Cell-based assays are crucial tools in the early stages of drug discovery for identifying and characterizing new anti-HCV compounds.
The luciferase reporter assay is a widely used method for quantifying HCV replication in a high-throughput format. This assay utilizes HCV subgenomic replicons or full-length infectious clones that have been engineered to express a luciferase reporter gene (e.g., Renilla or Firefly luciferase). The expression of luciferase is directly coupled to the rate of viral RNA replication. Therefore, a reduction in luciferase activity in the presence of a test compound indicates inhibition of HCV replication.
This compound is a novel biaryl amide derivative that has been identified as an inhibitor of HCV replication.[1] This application note will detail a standard protocol for evaluating the anti-HCV activity of compounds like this compound using a luciferase reporter assay and discuss the interpretation of the resulting data.
Principle of the Assay
The assay relies on a human hepatoma cell line (e.g., Huh-7.5) that stably harbors an HCV subgenomic replicon. This replicon contains the genetic elements necessary for RNA replication (the non-structural proteins NS3 to NS5B) and a luciferase reporter gene. When the replicon replicates, the luciferase gene is also expressed. In the presence of an HCV inhibitor, replication is suppressed, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal.
Data Presentation
The potency and cytotoxicity of an antiviral compound are typically determined in parallel. The 50% effective concentration (EC50) is the concentration of the compound that inhibits HCV replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target |
| This compound | 2.1 | 15 | 7.1 | Host factor APOBEC3G |
Data is based on published findings for this compound, where the EC50 was determined by qRT-PCR in acutely infected Huh7.5 cells.[1]
Experimental Protocols
This section provides a detailed methodology for performing a luciferase-based HCV replicon assay.
Materials and Reagents
-
Cell Line: Huh-7.5 cells stably harboring an HCV subgenomic replicon with a Renilla luciferase reporter (e.g., genotype 1b or 2a).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.5 mg/mL G418 for selection.
-
Test Compound: this compound (or other test compounds) dissolved in dimethyl sulfoxide (DMSO).
-
Positive Control: A known HCV inhibitor (e.g., an NS5A or NS5B inhibitor) at a concentration >100x its EC50.
-
Negative Control: DMSO vehicle.
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available Renilla luciferase assay system (e.g., Promega).
-
Cytotoxicity Assay Reagent: Commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol
-
Cell Seeding: a. Culture the HCV replicon cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells and resuspend them in a complete culture medium without G418. c. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium. d. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds (e.g., this compound) and the positive control in DMSO. A 10-point dose-response curve is recommended. b. Dilute the compound solutions in the cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. c. Remove the medium from the cell plates and add 100 µL of the medium containing the diluted compounds. Include wells with the positive control and DMSO-only vehicle control. d. Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Luciferase Assay (HCV Replication): a. After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well (volume as per manufacturer's protocol). d. Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize. e. Measure the luminescence using a plate luminometer.
-
Cytotoxicity Assay: a. In a parallel plate prepared identically to the assay plate, measure cell viability. b. Add the cytotoxicity assay reagent (e.g., CellTiter-Glo®) to each well. c. Incubate according to the manufacturer's instructions. d. Measure the luminescence to determine the number of viable cells.
-
Data Analysis: a. Normalize the luciferase readings from the compound-treated wells to the DMSO control wells (representing 100% replication). b. Plot the normalized values against the log of the compound concentration. c. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value. d. Similarly, calculate the CC50 value from the cytotoxicity data. e. Calculate the Selectivity Index (SI = CC50 / EC50).
Visualizations
Experimental Workflow
Caption: Workflow for the HCV luciferase reporter assay.
Proposed Mechanism of Action for this compound
This compound is believed to exert its anti-HCV effect by stabilizing a host antiviral protein called Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or hA3G).[1] This host protein can inhibit HCV replication by interacting with the viral non-structural protein 3 (NS3).[2][3] NS3 has helicase activity that is essential for unwinding the viral RNA genome during replication. By binding to NS3, hA3G inhibits its helicase function, thereby blocking HCV RNA synthesis.[2][3]
Caption: Proposed mechanism of HCV inhibition by this compound.
Conclusion
The luciferase reporter assay is a robust and sensitive method for the high-throughput screening and characterization of HCV inhibitors. It allows for the rapid determination of a compound's EC50 value, and when combined with a cytotoxicity assay, provides a clear assessment of its therapeutic potential. The model compound this compound, with its host-targeting mechanism of action, exemplifies the utility of this assay in the discovery of novel antiviral agents that could combat HCV infection and the emergence of drug resistance.
References
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host APOBEC3G protein inhibits HCV replication through direct binding at NS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Zanubrutinib (BGB-3111) in Animal Models of B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanubrutinib (formerly BGB-3111) is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling protein in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2][3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, zanubrutinib effectively blocks downstream signaling, leading to the inhibition of malignant B-cell growth and survival.[3][4] Preclinical studies have demonstrated its efficacy in various B-cell malignancy models.[5]
These application notes provide detailed protocols for in vivo studies of zanubrutinib in two representative animal models: a diffuse large B-cell lymphoma (DLBCL) cell line-derived xenograft (CDX) model and a mantle cell lymphoma (MCL) patient-derived xenograft (PDX) model.
Signaling Pathway of Zanubrutinib
Zanubrutinib targets the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies. The following diagram illustrates the key components of this pathway and the mechanism of action of zanubrutinib.
Experimental Protocols
OCI-LY10 Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
This protocol describes the evaluation of zanubrutinib's anti-tumor activity in a subcutaneous xenograft model using the OCI-LY10 DLBCL cell line.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Line: OCI-LY10 (human DLBCL cell line).
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or similar strain), 6-8 weeks old.
-
Cell Implantation:
-
Harvest OCI-LY10 cells during logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare zanubrutinib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer zanubrutinib orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 2.5 mg/kg and 7.5 mg/kg).[2]
-
Administer the vehicle to the control group on the same schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
c. Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle Control | - | p.o., BID | - | [2] |
| Zanubrutinib | 2.5 | p.o., BID | 76 | [2] |
| Zanubrutinib | 7.5 | p.o., BID | 88 | [2] |
Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of an MCL PDX model to assess the in vivo efficacy of zanubrutinib. PDX models are known to better recapitulate the heterogeneity and biology of human tumors.
a. Experimental Workflow
b. Detailed Methodology
-
PDX Model: MCL patient-derived xenograft.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation and Expansion:
-
Surgically implant fresh or cryopreserved patient tumor tissue subcutaneously into the flank of the mice.
-
Allow tumors to grow and serially passage them into new cohorts of mice to expand the model.
-
-
Study Cohort Generation:
-
Once a sufficient number of mice with established tumors of a consistent size (e.g., 100-150 mm³) are available, randomize them into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate zanubrutinib in a suitable vehicle.
-
Administer zanubrutinib via oral gavage twice a day. A dose of 30 mg/kg has been shown to be effective.[2]
-
Administer the vehicle to the control group.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity. The 30 mg/kg dose has been reported to be well-tolerated with no detectable toxicities.[2]
-
-
Endpoint and Analysis:
-
Continue the study for a defined period or until tumors in the control group reach the endpoint criteria.
-
Analyze tumor growth inhibition and assess statistical significance.
-
c. Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Oral gavage, twice a day | Progressive tumor growth | [2] |
| Zanubrutinib | 30 | Oral gavage, twice a day | Significant tumor inhibition, no detectable toxicities | [2] |
Pharmacokinetics in Animal Models
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and for correlating exposure with efficacy and toxicity.
a. Pharmacokinetic Parameters in Rats
| Parameter | Value | Unit | Dosing | Reference |
| Cmax | 235 | ng/mL | 5 mg/kg, p.o. | [2] |
| AUC | 257 | h·ng/mL | 5 mg/kg, p.o. | [2] |
| Clearance | 76.8 | mL/min/kg | 5 mg/kg, p.o. | [2] |
| Oral Bioavailability | 23.6 | % | 5 mg/kg, p.o. | [2] |
Conclusion
The provided protocols and data summarize the in vivo study design for evaluating the efficacy of zanubrutinib in preclinical models of B-cell malignancies. The OCI-LY10 xenograft model offers a reproducible system for initial efficacy screening, while the MCL PDX model provides a more clinically relevant setting to assess anti-tumor activity. These studies, supported by pharmacokinetic data, have been instrumental in demonstrating the potent and selective anti-tumor effects of zanubrutinib, ultimately leading to its clinical development and approval. Researchers can adapt these protocols to investigate zanubrutinib in other hematological malignancy models or in combination with other therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring IMB-26 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, "IMB-26" is not a publicly recognized therapeutic agent. The following application notes and protocols are provided as a representative example, assuming this compound is a novel inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway for the treatment of glioblastoma.
Introduction: this compound, a Novel mTOR Inhibitor
Glioblastoma is the most aggressive form of brain cancer, characterized by rapid cell proliferation and resistance to therapy.[1] A key signaling pathway often dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism.[2][3][4] The mechanistic target of rapamycin (mTOR) is a central kinase in this pathway, making it a compelling therapeutic target.[2][4][5]
This compound is a hypothetical, potent, and selective small molecule inhibitor of mTOR. These application notes describe standard preclinical techniques to quantify the efficacy of this compound, both in vitro and in vivo. The described protocols will enable researchers to assess its impact on glioblastoma cell viability, confirm its mechanism of action on the mTOR pathway, and evaluate its anti-tumor activity in a preclinical animal model.
Signaling Pathway of this compound
The PI3K/Akt/mTOR pathway integrates signals from growth factors to regulate key cellular processes. In many glioblastomas, mutations in genes like PTEN or amplification of receptor tyrosine kinases lead to hyperactivation of this pathway, promoting tumor growth.[2][3] this compound is designed to inhibit mTOR, thereby blocking downstream signaling required for protein synthesis and cell proliferation.
In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial evaluation of an anticancer agent's efficacy.[6][7][8] These tests determine the drug's potency and confirm its mechanism of action at the cellular level.
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Western Blot for mTOR Pathway Inhibition
This protocol verifies that this compound inhibits the mTOR signaling pathway by measuring the phosphorylation status of its key downstream targets, p70S6K and 4E-BP1.[9]
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency, then treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical In Vitro Data
The following tables represent expected data from the in vitro experiments.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| U87 MG (PTEN null) | 50 |
| T98G (PTEN wild-type) | 250 |
| A172 | 120 |
Table 2: Quantification of mTOR Pathway Inhibition by Western Blot
| Treatment | p-p70S6K / Total p70S6K (Fold Change) | p-4E-BP1 / Total 4E-BP1 (Fold Change) |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| This compound (50 nM) | 0.25 | 0.30 |
| this compound (250 nM) | 0.05 | 0.10 |
In Vivo Efficacy Assessment
Preclinical animal models are essential for evaluating a drug's therapeutic efficacy in a complex biological system.[10] A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is commonly used for glioblastoma.[11][12]
Protocol: Glioblastoma Orthotopic Xenograft Model
This protocol describes the intracranial implantation of glioblastoma cells into immunodeficient mice to create a tumor model that mimics human disease, followed by treatment with this compound.[13]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Luciferase-expressing U87 MG glioblastoma cells
-
Stereotactic surgery equipment
-
This compound formulation for in vivo administration
-
Vehicle control
-
Bioluminescent imaging system (e.g., IVIS)
-
Calipers and scale
Procedure:
-
Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject ~1x10^5 U87 MG-Luc cells into the right cerebral hemisphere.
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescent imaging.
-
Randomization and Treatment: Once tumors reach a detectable size (e.g., ~50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle via the determined route (e.g., oral gavage) daily for 3-4 weeks.
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor bioluminescence weekly.
-
Animal Health: Monitor body weight and clinical signs of toxicity twice weekly.
-
Survival: Monitor animals until they reach a predefined endpoint (e.g., significant weight loss, neurological symptoms, or a specific tumor size).
-
-
Endpoint Analysis: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry (IHC) for p-p70S6K to confirm target engagement in vivo.
Hypothetical In Vivo Data
Table 3: Tumor Growth Inhibition in U87 MG Xenograft Model
| Treatment Group | Mean Tumor Bioluminescence (photons/sec) at Day 28 | Percent Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | 1.5 x 10^8 | N/A |
| this compound (10 mg/kg) | 0.4 x 10^8 | 73% |
Table 4: Survival Analysis
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
|---|---|---|
| Vehicle Control | 30 | N/A |
| this compound (10 mg/kg) | 45 | 50% |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound, a hypothetical mTOR inhibitor. By combining in vitro cell-based assays with in vivo tumor models, researchers can effectively determine the drug's potency, confirm its mechanism of action, and assess its potential as a therapeutic agent for glioblastoma. The quantitative data generated from these experiments are critical for making informed decisions in the drug development process.
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Novel Avenues in mTOR-Targeted Therapeutics: Advancements in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. A Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for IMB-26, an HCV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-26 is a biaryl amide derivative that has been identified as a potent inhibitor of the Hepatitis C Virus (HCV). With an EC50 of 2.1 µM against HCV and a cell cytotoxicity (CC50) of 15 µM in Huh-7.5 cells, this compound presents a valuable tool for in vitro studies of HCV replication and for the development of novel anti-HCV therapeutics. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its potential applications in HCV research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 467.31 g/mol |
| Chemical Formula | C₂₀H₂₃BrN₂O₆ |
| CAS Number | 1001426-49-8 |
| Appearance | Solid (assumed) |
| SMILES | O=C(NC1=CC(OC)=C(OC)=C(OC)=C1)C2=CC=C(OC)C(NC(C(Br)C)=O)=C2 |
| EC₅₀ (HCV) | 2.1 µM |
| CC₅₀ (Huh-7.5 cells) | 15 µM |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of stock solution:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 467.31 g/mol x 0.001 L = 4.6731 mg
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean, sterile microcentrifuge tube or vial.
-
Dissolving in DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.67 mg of this compound, you would add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.
Protect the stock solutions from light.
Preparation of Working Solutions
Protocol:
-
Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
-
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the Hepatitis C Virus replication cycle. While the specific viral target has not been definitively identified in the provided search results, HCV inhibitors typically target key viral enzymes essential for replication, such as the NS3/4A protease, the NS5A protein, or the NS5B RNA-dependent RNA polymerase. The following diagram illustrates the general HCV replication cycle and highlights these potential targets for inhibitors like this compound.
Caption: Potential inhibition points of this compound in the HCV replication cycle.
Experimental Workflow
The following diagram outlines a general workflow for testing the anti-HCV activity of this compound in a cell-based assay.
Troubleshooting & Optimization
Navigating Solubility Challenges with Small Molecules in Cell Culture Media
A Technical Support Center for Researchers
The introduction of novel small molecules into biological systems is a cornerstone of modern drug discovery and biomedical research. However, the journey from a promising compound to meaningful experimental data is often fraught with technical hurdles. One of the most common yet significant challenges is the poor solubility of hydrophobic compounds in aqueous cell culture media. This can lead to issues such as compound precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with small molecules, exemplified here as "IMB-26," a placeholder for any poorly soluble compound. While no specific public data exists for a compound designated "this compound," the principles and troubleshooting strategies outlined below are broadly applicable to a wide range of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?
A1: This is a classic sign of a hydrophobic compound exceeding its solubility limit in an aqueous environment. Cell culture media are primarily aqueous, and while a small percentage of a solvent like DMSO is often tolerated by cells, the abrupt change in solvent polarity when you add your concentrated drug stock can cause the compound to crash out of solution.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines.[1][2][3] However, it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line's viability and function.
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents like ethanol, dimethylformamide (DMF), or acetonitrile (ACN) can be used. The choice of solvent depends on the specific properties of your compound. It's important to note that these solvents can also be toxic to cells, and their final concentration in the media should be minimized and controlled for.
Q4: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A4: A simple solubility test is recommended. Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO). Then, create a serial dilution of this stock into your cell culture medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation, both by eye and under a microscope. The highest concentration that remains clear is your working maximum soluble concentration.
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
This is a common problem stemming from the hydrophobic nature of many small molecules.
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise approach to troubleshooting compound precipitation in cell culture media.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration: The compound concentration exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of the compound. Determine the maximum soluble concentration using a solubility test (see Protocol 1). |
| Inadequate Mixing: Rapid addition of a concentrated DMSO stock to a large volume of media can cause localized high concentrations and precipitation. | Add the compound stock to the media while vortexing or gently swirling the tube to ensure rapid and thorough mixing.[2] |
| Low Temperature: The temperature of the media can affect solubility. | Pre-warm the cell culture medium to 37°C before adding the compound stock.[4] |
| Suboptimal Stock Concentration: A very high stock concentration requires a very small volume to be pipetted, which can be inaccurate and lead to poor mixing. | Prepare an intermediate dilution of your stock in 100% DMSO before the final dilution into the medium.[2] |
Issue: Inconsistent Experimental Results
Inconsistent results can often be traced back to unreliable compound concentrations due to solubility issues.
Logical Flow for Ensuring Consistent Dosing
Caption: A logical workflow to ensure consistent and reliable experimental dosing.
Best Practices for Consistency:
| Practice | Rationale |
| Prepare Fresh Working Solutions: | Avoid using old working solutions where the compound may have precipitated or degraded over time. Always prepare fresh dilutions from your frozen stock for each experiment. |
| Include a Vehicle Control: | Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.[2] This helps to distinguish the effects of the compound from the effects of the solvent. |
| Visually Inspect Wells: | Before and during your experiment, visually inspect the wells of your culture plates under a microscope for any signs of compound precipitation. |
| Use a Positive Control: | If available, include a positive control compound with a known and reliable effect to validate your assay's performance. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of a Hydrophobic Compound
Objective: To determine the highest concentration of a hydrophobic compound that can be solubilized in a specific cell culture medium without precipitation.
Materials:
-
Hydrophobic compound (e.g., "this compound")
-
100% sterile DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Prepare Serial Dilutions in Media: In separate microcentrifuge tubes, prepare a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM) by diluting the 10 mM stock directly into pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a cell-tolerated level (e.g., 0.5%).
-
Incubate: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitation.
-
Microscopic Examination: Pipette a small volume from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for your compound in that specific medium under those conditions.
Protocol 2: Advanced Solubilization Using a Surfactant
Objective: To improve the solubility of a highly hydrophobic compound in cell culture medium using a non-ionic surfactant.
Materials:
-
Hydrophobic compound
-
100% sterile DMSO
-
Sterile Pluronic® F-68 solution (10% in water)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Compound Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare Intermediate with Surfactant: In a sterile tube, first add the required volume of the 10% Pluronic® F-68 solution to achieve a final desired concentration (e.g., 0.02%).
-
Add Compound Stock: Add the DMSO stock of your compound to the tube containing the Pluronic® F-68 solution and vortex immediately.
-
Final Dilution in Media: Add the compound/surfactant mixture to the pre-warmed cell culture medium to achieve the final desired compound concentration.
-
Vehicle Control: It is critical to have a vehicle control that includes the same final concentrations of both DMSO and Pluronic® F-68.
Signaling Pathway Considerations
Poor solubility can directly impact the study of signaling pathways. If a compound is not fully dissolved, the effective concentration reaching the cells is unknown, leading to misinterpretation of its effects on cellular signaling.
Hypothetical this compound Signaling Pathway Inhibition
Caption: The impact of compound solubility on its ability to inhibit a target in a signaling cascade.
In the hypothetical pathway above, soluble "this compound" can effectively inhibit Kinase 2. However, if "this compound" precipitates, the actual concentration in the medium is significantly lower than intended, leading to incomplete or no inhibition of the target kinase and a false-negative result.
By implementing the troubleshooting and optimization strategies outlined in this technical support center, researchers can overcome the common challenge of poor compound solubility, leading to more accurate, reproducible, and impactful scientific discoveries.
References
Technical Support Center: Optimizing IMB-26 Concentration for Anti-HCV Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IMB-26 in anti-Hepatitis C Virus (HCV) assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an anti-HCV assay?
Based on available data, this compound has a reported 50% effective concentration (EC50) of 2.1 µM against HCV and a 50% cytotoxic concentration (CC50) of 15 µM in Huh-7.5 cells.[1][2] Therefore, a sensible starting point for your dose-response experiment would be a serial dilution series that brackets the EC50 value. We recommend a concentration range from 0.1 µM to 20 µM. This range will help determine the optimal concentration that maximizes antiviral activity while minimizing cytotoxicity.
Q2: How can I determine if my observed reduction in HCV replication is due to the antiviral activity of this compound or cellular toxicity?
It is crucial to perform a parallel cytotoxicity assay alongside your antiviral assay.[3] By comparing the dose-response curves of the antiviral activity and cytotoxicity, you can determine the therapeutic window of this compound. A significant reduction in the viral signal at concentrations that show minimal to no cytotoxicity indicates a specific antiviral effect. The selectivity index (SI), calculated as CC50 / EC50, is a quantitative measure of this therapeutic window. For this compound, the calculated SI is approximately 7.14 (15 µM / 2.1 µM).
Q3: I am not observing any significant anti-HCV activity with this compound. What are the possible reasons?
Several factors could contribute to a lack of antiviral activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Cell Health: The health and passage number of your host cells (e.g., Huh-7.5) can significantly impact HCV replication and drug sensitivity.[4]
-
Assay System: Verify the functionality of your HCV replicon system or infectious virus model. Include a known HCV inhibitor as a positive control in your experiments.
-
Concentration Range: Your initial concentration range might be too low. Consider extending the upper limit of your dose-response curve.
Q4: I am observing high cytotoxicity even at low concentrations of this compound. What should I do?
If you observe significant cytotoxicity at concentrations where you expect to see antiviral activity, consider these points:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to chemical compounds. Confirm the CC50 of this compound in your specific cell line.
-
Assay Duration: Prolonged incubation times can sometimes exacerbate cytotoxic effects. You may consider optimizing the duration of drug exposure.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in anti-HCV assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the plate. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with media only. |
| Low signal-to-background ratio in the assay | Low HCV replication efficiency, suboptimal reporter gene activity, or high background signal. | Optimize your HCV replicon or infection system. Use a highly permissive cell line.[4] Check the viability of your cells and the quality of your detection reagents. |
| Inconsistent EC50 values across experiments | Variations in cell passage number, reagent quality, or incubation conditions. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Use fresh reagents and ensure consistent incubation times and temperatures. |
| Unexpected compound precipitation | Poor solubility of this compound at higher concentrations in the assay medium. | Visually inspect the wells for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution or consider using a different solvent system (ensure solvent compatibility with your cells). |
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (50% Effective Concentration) | 2.1 µM | Huh-7.5 | Anti-HCV Assay | [1][2] |
| CC50 (50% Cytotoxic Concentration) | 15 µM | Huh-7.5 | MTT Assay | [1][2] |
| Selectivity Index (SI = CC50/EC50) | ~7.14 | Huh-7.5 | - | Calculated |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against a subgenomic HCV replicon expressing a reporter gene (e.g., Luciferase).
Materials:
-
Huh-7.5 cells harboring a subgenomic HCV replicon with a Luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7.5 replicon cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A common starting point is a 2-fold dilution series from 20 µM down to 0.156 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After 24 hours of cell seeding, remove the old medium and add the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence in each well using a luminometer. Normalize the data to the vehicle control (set to 100% replication). Plot the percentage of HCV replication against the log of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Determination of this compound CC50 using an MTT Assay
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7.5 cells (or the same host cell line used in the antiviral assay).
-
Complete DMEM with 10% FBS.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the Huh-7.5 cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Dilution: Prepare the same serial dilution of this compound as used in the EC50 determination.
-
Treatment: After 24 hours, treat the cells with the diluted this compound solutions.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Normalize the data to the vehicle control (set to 100% cell viability). Plot the percentage of cell viability against the log of this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound action.
References
troubleshooting IMB-26 instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering instability issues with the HCV inhibitor IMB-26 in solution. The following information, presented in a question-and-answer format, addresses common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate after preparation. What is the likely cause?
A1: Cloudiness or precipitation suggests that this compound has exceeded its solubility limit in the chosen solvent. Like many biaryl amides, this compound is a moderately lipophilic molecule, which can lead to poor solubility in aqueous solutions. Precipitation can be influenced by several factors including solvent choice, concentration, temperature, and pH.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data and the general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous-based assays, it is advisable to first dissolve this compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I observe a gradual loss of this compound potency in my assay over time. What could be causing this instability?
A3: The loss of potency is likely due to the chemical degradation of this compound. The amide bond in the this compound structure can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Other potential degradation pathways include oxidation and photodecomposition.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
If you observe precipitation when diluting a DMSO stock of this compound into an aqueous buffer, consider the following troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Utilize a Co-solvent: The addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG400, to your aqueous buffer can improve the solubility of this compound. The compatibility of any co-solvent with your specific assay must be validated.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic centers, subtle changes in pH can sometimes influence solubility. Experiment with a pH range that is compatible with your assay.
-
Employ Solubilizing Excipients: For in vivo studies or challenging in vitro assays, the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) may be necessary.
Issue 2: Chemical Degradation of this compound in Solution
If you suspect that this compound is degrading in your experimental setup, the following measures can be taken:
-
Control the pH: Maintain the pH of your solution within a stable range, typically close to neutral (pH 6.8-7.4), unless your experiment requires otherwise. Use a robust buffering system to prevent pH shifts.
-
Maintain a Low Temperature: Whenever possible, perform experimental manipulations at low temperatures (e.g., on ice) to slow down potential degradation reactions. Store all solutions at appropriate cold temperatures when not in use.
-
Protect from Light: Prepare and handle this compound solutions in a low-light environment and store them in light-blocking containers (e.g., amber tubes or vials wrapped in aluminum foil) to prevent photodegradation.
-
Use Freshly Prepared Solutions: For critical experiments, it is best to prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
De-gas Buffers: If you suspect oxidative degradation, de-gassing your aqueous buffers by sparging with an inert gas like nitrogen or argon before use can be beneficial.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (at 25°C) | Observations |
| DMSO | > 50 mg/mL | Forms a clear, stable solution. |
| Ethanol | ~5-10 mg/mL | Soluble at lower concentrations. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble, forms a suspension. |
Note: The data presented in this table is illustrative and based on the general characteristics of biaryl amides. Actual solubility should be determined experimentally.
Table 2: Illustrative Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 3 Months |
| Room Temperature (20-25°C) | ~95% | ~85% |
| 4°C | >98% | ~97% |
| -20°C | >99% | >99% |
| -80°C | >99% | >99% |
Note: The data in this table is for illustrative purposes. A formal stability study using a validated analytical method is required for accurate assessment.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Add 198 µL of the aqueous buffer to each well of the microplate.
-
Add 2 µL of the this compound DMSO stock solution to the wells to achieve a final concentration of 100 µM (this will result in a final DMSO concentration of 1%).
-
Prepare a blank well containing 198 µL of buffer and 2 µL of DMSO.
-
Mix the contents of the wells by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm.
Data Analysis:
A significant increase in absorbance in the this compound containing wells compared to the blank indicates precipitation and poor kinetic solubility at that concentration.
Protocol 2: HPLC-Based Stability Assay
This protocol describes a method to assess the stability of this compound in solution over time.
Materials:
-
This compound stock solution in the solvent of interest (e.g., DMSO, aqueous buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound, e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Light-protective vials
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Dispense aliquots of the solution into several light-protective vials.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot by HPLC to determine the initial peak area, which corresponds to 100% purity.
-
Store the remaining vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC using the same method as the T0 analysis.
Data Analysis:
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main peak to the T0 peak area. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing this compound degradation pathways.
common problems with IMB-26 experiments
Welcome to the technical support center for IMB-26, a potent and selective small molecule inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during experiments with this compound.
Guide 1: Poor Solubility and Compound Precipitation
Question: I am observing precipitation of this compound in my aqueous cell culture medium. How can I improve its solubility?
Answer:
Poor aqueous solubility is a common issue with many small molecule inhibitors.[1] Precipitation can lead to inaccurate concentration calculations and inconsistent experimental results. The following steps and recommendations can help ensure this compound remains in solution.
Potential Causes:
-
Improper Solvent for Stock Solution: Using a solvent in which this compound has limited solubility.
-
Low-Quality Solvent: Impurities in the solvent can affect solubility.
-
Incorrect Dilution Method: Adding the aqueous buffer too quickly to the DMSO stock can cause the compound to crash out of solution.
-
Final Concentration Too High: The final concentration in the aqueous medium may exceed the solubility limit of this compound.
Recommended Solutions:
-
Use the Correct Solvent: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Gently warm the solution to 37°C and vortex to ensure it is fully dissolved.
-
Proper Dilution Technique: When preparing working solutions, add the cell culture medium or aqueous buffer to the DMSO stock solution dropwise while gently vortexing. This gradual addition helps to prevent precipitation.
-
Avoid High Final DMSO Concentrations: Ensure the final concentration of DMSO in your cell-based assays is below 0.5% to avoid solvent-induced cytotoxicity.
Data Presentation: this compound Solubility in Common Solvents
| Solvent | Maximum Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ≈ 5 mg/mL | Use with caution; may not be suitable for all cell lines. |
| PBS (pH 7.2) | < 0.1 mg/mL | Not recommended for stock solutions. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Warm the tube to 37°C for 5-10 minutes.
-
Vortex the solution until the compound is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
This compound Solubilization Workflow.
Guide 2: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my cell viability assays (e.g., MTT, CellTiter-Glo) when using this compound. What could be the cause?
Answer:
Inconsistent results in cell-based assays are a common challenge that can arise from several factors, including cell handling, assay conditions, and the properties of the test compound.[2][3]
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.[2]
-
High Cell Passage Number: Cells may lose their sensitivity to the compound over time.
-
"Edge Effect" in Microplates: Evaporation in the outer wells of a microplate can lead to increased compound concentration and altered cell growth.[2]
-
Compound Precipitation: As mentioned in Guide 1, precipitation can lead to inconsistent concentrations.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of assay reagents can affect the signal.[2]
Recommended Solutions:
-
Ensure Uniform Cell Seeding: Thoroughly mix the cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[2]
-
Use Low Passage Number Cells: Use cells within a consistent and low passage number range. It is advisable to create a master cell bank and working cell banks to ensure consistency.
-
Mitigate the "Edge Effect": Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[2]
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line.
Data Presentation: Effect of Cell Seeding Density on this compound IC50
| Cell Line | Seeding Density (cells/well) | This compound IC50 (nM) |
| MCF-7 | 2,500 | 150 |
| MCF-7 | 5,000 | 185 |
| MCF-7 | 10,000 | 250 |
| A549 | 2,000 | 320 |
| A549 | 4,000 | 410 |
| A549 | 8,000 | 550 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Logic for Troubleshooting Cell-Based Assays.
Guide 3: Weak or No Signal in Western Blot
Question: I am not observing the expected downstream effect of this compound on my target protein via Western Blot. What could be the issue?
Answer:
Western blotting is a technique with multiple steps where issues can arise.[4] A weak or absent signal can be due to problems with the protein sample, antibodies, or the blotting procedure itself.[5][6]
Potential Causes:
-
Insufficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.[4]
-
Low Antibody Concentration: The primary or secondary antibody concentration may be too low.[4]
-
Inactive Compound: The this compound compound may have degraded.
-
Incorrect Treatment Time: The incubation time with this compound may not be sufficient to see a downstream effect.
-
Antibody Incompatibility: The primary antibody may not be suitable for Western blotting.[6]
Recommended Solutions:
-
Verify Protein Transfer: Use a Ponceau S stain to visualize total protein on the membrane after transfer. This will confirm if the transfer was successful.
-
Optimize Antibody Concentrations: Titrate both the primary and secondary antibodies to find the optimal dilution.[4]
-
Use Fresh Compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Perform a Time-Course Experiment: Treat cells with this compound for different durations (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe the desired effect.
-
Include a Positive Control: Use a positive control cell line or treatment that is known to affect the target protein.
Data Presentation: Western Blot Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient protein transfer | Confirm transfer with Ponceau S staining.[7] | |
| Inactive secondary antibody | Use a fresh secondary antibody. | |
| High Background | High antibody concentration | Decrease antibody concentration.[4] |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Blocking buffer is not optimal | Try a different blocking agent (e.g., BSA instead of milk).[5] | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody or perform antibody validation.[6] |
| Too much protein loaded | Reduce the amount of protein loaded per well.[7] |
Experimental Protocol: Western Blotting for this compound Target
-
Lyse cells treated with this compound and a vehicle control to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
Simplified this compound Signaling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q2: Can I use this compound in animal studies? A: Yes, this compound can be used for in vivo experiments. However, a suitable formulation will be required to ensure bioavailability. Please refer to the product datasheet for formulation recommendations.
Q3: What is the known mechanism of action for this compound? A: this compound is a selective inhibitor of its primary target protein. Inhibition of this target leads to downstream effects on gene transcription and cell cycle progression. For more detailed information, please consult the relevant product literature.
Q4: Are there any known off-target effects of this compound? A: While this compound is designed to be selective, off-target effects are possible, especially at higher concentrations.[8] It is recommended to use the lowest effective concentration and consider using a structurally unrelated inhibitor of the same target as a control.[8]
Q5: How do I choose the right concentration of this compound for my experiments? A: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve starting from a low nanomolar range up to a low micromolar range to determine the IC50 value for your specific cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vitro Efficacy of IMB-26
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IMB-26 in vitro. Our goal is to help you overcome common challenges and improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is understood to modulate the activity of Interleukin-26 (IL-26), a pro-inflammatory cytokine. IL-26 exerts its effects by binding to a heterodimeric receptor complex composed of IL-20 receptor 1 (IL-20R1) and IL-10 receptor 2 (IL-10R2).[1][2][3] This interaction activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, specifically leading to the phosphorylation of STAT1 and STAT3.[1][2] Activated STAT1 and STAT3 then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1]
Q2: My this compound treatment shows inconsistent results between experiments. What are the potential causes?
Inconsistent results in cell-based assays can stem from several factors. Key areas to investigate include:
-
Cell Health and Viability: Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent.[4][5]
-
Reagent Quality: Use fresh media and supplements, and verify the quality and concentration of your this compound stock solution.
-
Assay Conditions: Maintain consistent cell seeding density, incubation times, and environmental conditions (temperature, CO2).[4][6]
-
Experimental Controls: Always include appropriate positive and negative controls to validate your assay's performance.
Q3: I am observing lower than expected potency for this compound. How can I optimize my assay?
To enhance the apparent potency of this compound, consider the following optimizations:
-
Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal window.[4][6]
-
Treatment Duration: Vary the incubation time with this compound to determine the optimal duration for observing the desired effect.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes interfere with compound activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Solubility of this compound: Poor solubility can lead to a lower effective concentration. Ensure this compound is fully dissolved in your vehicle and that the final vehicle concentration in the assay is not cytotoxic.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Contamination of reagents or cell culture. | Use fresh, sterile reagents and practice aseptic cell culture techniques.[4] |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate blocking steps in your protocol. | |
| Autofluorescence of cells or compounds. | Include an "unstained" or "compound only" control to assess background fluorescence. | |
| Low signal-to-noise ratio | Suboptimal assay conditions. | Optimize parameters such as cell number, reagent concentrations, and incubation times.[7] |
| Insufficient expression of the IL-26 receptor in the chosen cell line. | Confirm the expression of IL-20R1 and IL-10R2 in your cells using techniques like qPCR or flow cytometry.[4] | |
| Inactive this compound. | Verify the integrity and activity of your this compound stock. | |
| High well-to-well variability | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during plating. Visually inspect plates for even cell distribution.[5] |
| "Edge effects" in multi-well plates. | To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.[5] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. | |
| Unexpected cytotoxicity | High concentration of this compound or vehicle. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final vehicle concentration is well-tolerated by the cells. |
| Contamination of this compound stock. | Filter-sterilize your this compound stock solution before use. |
Experimental Protocols
General Cell-Based Assay Protocol for this compound
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend cells in the appropriate culture medium to the desired seeding density.
-
Dispense the cell suspension into a multi-well plate.
-
Incubate the plate to allow cells to adhere and recover (typically overnight).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle.
-
Further dilute the this compound solutions in culture medium to the final desired concentrations.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the specific assay to measure the desired endpoint (e.g., cell viability, cytokine secretion, gene expression).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Acquire data using a suitable plate reader or imaging system.
-
-
Data Analysis:
-
Subtract background readings.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate parameters such as EC50 or IC50.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. A Comprehensive Network Map of Interleukin-26 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-26: An Emerging Player in Host Defense and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
IMB-26 off-target effects in cell-based assays
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address frequently asked questions when working with IMB-26 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It is designed to block the phosphorylation of downstream substrates in the TKX signaling pathway, thereby inhibiting cell proliferation and survival in cancer cells where this pathway is aberrantly activated.
Q2: What are the known or potential off-target effects of this compound?
A2: As with many kinase inhibitors that target the structurally conserved ATP-binding pocket, this compound has the potential for off-target activities.[1][2] Preclinical profiling has revealed potential inhibitory effects on a small number of other kinases, most notably members of the SRC family and Abelson murine leukemia viral oncogene homolog 1 (ABL). Additionally, like many small molecules, there is a potential for interaction with ion channels, such as the hERG potassium channel, which is a critical safety liability to assess.[3]
Q3: Why am I observing cytotoxicity in cell lines that do not express the primary target, TKX?
A3: Cytotoxicity in TKX-negative cell lines could be due to several factors:
-
Off-target kinase inhibition: this compound may be inhibiting other kinases essential for the survival of those specific cell lines. A broad-spectrum kinase profiling is recommended to identify such off-targets.[4][5]
-
General cellular toxicity: The molecule might be inducing cytotoxicity through mechanisms unrelated to kinase inhibition, such as mitochondrial toxicity or induction of apoptosis through stress pathways.[6][7]
-
Compound precipitation: At higher concentrations, this compound may precipitate out of solution in the cell culture medium, leading to non-specific cytotoxic effects.
Q4: How should I properly control for off-target effects in my experiments?
A4: To ensure that the observed phenotype is a direct result of inhibiting the primary target, consider the following controls:
-
Use a structurally related but inactive control compound. This helps to rule out effects caused by the chemical scaffold itself.
-
Perform rescue experiments. If possible, introduce a mutated, this compound-resistant form of the target kinase into your cells.
-
Use multiple cell lines with varying expression levels of the primary target and potential off-targets.
-
Knockdown or knockout of the primary target using techniques like siRNA or CRISPR to mimic the effect of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays.[8] Consider the following troubleshooting steps:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Compound Stability and Storage: this compound should be stored as recommended and freshly diluted for each experiment from a concentrated stock. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Assay-Specific Interference: Some viability assays, like those based on metabolic activity (e.g., MTT, WST-1), can be affected by the compound itself.[8][9] Consider using an assay based on a different principle, such as measuring ATP content or a dye-exclusion method, to confirm your results.[9][10]
-
Inconsistent Seeding Density: Ensure that cells are seeded uniformly across the plate. Variations in cell number will lead to variability in the final readout.
Issue 2: Unexpected cell morphology changes or cell death at low concentrations.
Q: I'm observing significant cell death and morphological changes at concentrations well below the expected IC50 for the primary target. What should I investigate?
A: This could indicate a potent off-target effect or a non-specific cytotoxic mechanism.
-
hERG Channel Inhibition: A critical off-target effect for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[11] While direct cardiotoxicity is a clinical concern, hERG inhibition can also have unexpected effects in in-vitro cell models. It is advisable to test this compound in a hERG binding or functional assay.[3][12]
-
Phosphodiesterase (PDE) Inhibition: Some kinase inhibitors have been found to inhibit phosphodiesterases, which can alter intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, impacting various cellular processes.[13][14][15] Depending on the cell type, this can lead to unexpected phenotypic changes.
-
Cytotoxicity Assay: Run a standard cytotoxicity assay to determine if the observed effects are due to cytotoxic or cytostatic mechanisms.[16][17] Assays that measure membrane integrity, such as LDH release or the use of impermeant DNA dyes, can be informative.[9][10]
Quantitative Data Summary
Table 1: Off-Target Kinase Profile of this compound (Representative Data)
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| TKX (Primary Target) | 98% | 15 |
| SRC | 75% | 250 |
| LYN | 68% | 450 |
| ABL1 | 55% | 800 |
| FAK1 | 30% | > 1000 |
| IGF1R | 25% | > 1000 |
| PIM1 | 10% | > 10,000 |
| ERK5 | 8% | > 10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: hERG Channel Inhibition by this compound (Representative Data)
| Compound | hERG IC50 (µM) |
| This compound | 8.5 |
| Cisapride (Positive Control) | 0.02 |
This table presents hypothetical data for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of recombinant kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations.
-
Kinase Reaction: In a suitable assay plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP at a concentration near its Km.
-
Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that chelates the divalent cations necessary for kinase activity.
-
Data Acquisition: Read the plate on a suitable instrument that can measure the change in fluorescence, which corresponds to the degree of peptide phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. For kinases showing significant inhibition, perform a dose-response curve to determine the IC50 value.
Protocol 2: hERG Inhibition Patch-Clamp Assay
This protocol outlines the gold-standard method for assessing hERG channel inhibition.[3][18]
-
Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Cell Preparation: Plate the cells at a suitable density for patch-clamp experiments.
-
Electrophysiology: Using a whole-cell patch-clamp configuration, apply a specific voltage protocol to elicit hERG currents.[18]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Positive Control: Apply a known hERG inhibitor, such as cisapride or dofetilide, as a positive control.[18]
-
Data Analysis: Measure the peak tail current at each concentration of this compound and normalize to the baseline current. Fit the data to a concentration-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number based on total cellular protein content.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Reading: Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound and its off-target effects.
Caption: Experimental workflow for this compound off-target screening.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 26 S Proteasome: From Basic Mechanisms to Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
Technical Support Center: Overcoming Resistance to IMB-26 in HCV Research
Disclaimer: Information regarding a specific Hepatitis C Virus (HCV) inhibitor designated "IMB-26" is not publicly available in the reviewed literature. For the purpose of this guide, this compound is presented as a representative, potent, next-generation NS5A inhibitor. The following troubleshooting advice, protocols, and data are synthesized from established principles and findings related to the broader class of HCV NS5A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A).[1][2][3] NS5A is a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[3][4] By binding to NS5A, this compound disrupts these processes, leading to a potent inhibition of HCV replication.[2]
Q2: We are observing a reduced potency (higher EC50) of this compound in our replicon assays after several passages. What could be the cause?
A2: A common reason for reduced potency of NS5A inhibitors over time is the emergence of resistance-associated substitutions (RASs) in the NS5A gene.[1][2] The HCV RNA polymerase is error-prone, leading to a high mutation rate.[5] Under the selective pressure of this compound, viral variants with mutations that reduce the binding affinity of the inhibitor can be selected and become dominant in the replicon population.[6]
Q3: Which specific mutations are known to confer resistance to NS5A inhibitors?
A3: Several RASs in the NS5A protein have been identified that confer resistance to NS5A inhibitors. Key mutations are often found at amino acid positions M28, Q30, L31, and Y93.[6][7] The specific mutations and their impact on the level of resistance can vary by HCV genotype and subtype.[4][8] For instance, the Q30R mutation is a characteristic RAS for genotype 1a.[4]
Q4: How can we confirm the presence of resistance-associated substitutions in our cell culture experiments?
A4: To confirm the presence of RASs, you should sequence the NS5A region of the HCV RNA from your replicon cells. Population sequencing (Sanger sequencing) can identify dominant RASs, while next-generation sequencing (NGS) or deep sequencing can detect variants present at lower frequencies (e.g., >1%).[6][9]
Q5: What strategies can be employed in vitro to overcome or prevent resistance to this compound?
A5: Combination therapy is a highly effective strategy.[1][2][9] Combining this compound with other DAAs that have different mechanisms of action, such as an NS3/4A protease inhibitor or an NS5B polymerase inhibitor, can prevent the emergence of resistance.[9][10] These combinations present a higher barrier to resistance as the virus would need to acquire multiple mutations simultaneously to escape the effects of all drugs.[8] The addition of ribavirin can also increase the sustained virologic response and may help overcome the impact of some NS5A RASs.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in EC50 values for this compound between experiments. | Inconsistent cell seeding density, variations in reagent concentrations, or passage number of the replicon cell line. | Standardize cell seeding protocols. Prepare and use fresh dilutions of this compound for each experiment. Ensure consistent passage numbers for the replicon cells used in assays. |
| Loss of HCV replicon RNA over time, even in untreated control wells. | Cell line instability, contamination (e.g., mycoplasma), or issues with the selective agent (e.g., G418). | Regularly test cell lines for mycoplasma contamination. Confirm the optimal concentration of the selective agent. Re-establish the replicon cell line from a frozen stock. |
| This compound shows reduced efficacy in a different HCV genotype replicon. | The potency of NS5A inhibitors can be genotype-dependent.[13] | Determine the EC50 of this compound against a panel of replicons representing different HCV genotypes (e.g., 1a, 1b, 2a, 3a). |
| Difficulty in selecting for high-level resistance to this compound in vitro. | This compound may have a high barrier to resistance. The specific replicon system may have a lower replication fitness, making it difficult for resistance mutations to establish. | Gradually increase the concentration of this compound during the selection process. Use a replicon with high replication fitness. Consider using a combination of mutations if single mutations do not confer significant resistance. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Huh-7 HCV Replicon System
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS, non-essential amino acids, and G418. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium to achieve the desired final concentrations (typically ranging from pM to µM). The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a positive control (e.g., another known NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Quantification of HCV RNA:
-
Lyse the cells and isolate the total RNA using a suitable RNA purification kit.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels. Use primers and a probe specific for a conserved region of the HCV genome (e.g., 5' UTR).
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the percentage of HCV RNA inhibition for each concentration of this compound relative to the vehicle control. Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Selection and Characterization of this compound Resistant Replicons
-
Initiation of Selection: Plate HCV replicon cells in a larger format vessel (e.g., 6-well plate or T-25 flask) and treat with this compound at a concentration equal to its EC50.
-
Passaging and Dose Escalation:
-
Culture the cells in the presence of this compound, passaging them as they reach confluence.
-
Monitor for signs of viral rebound (e.g., increasing HCV RNA levels).
-
Once the replicon levels recover, gradually increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x EC50).
-
-
Isolation of Resistant Clones: After sustained replication is observed at a high concentration of this compound, isolate single-cell clones by limiting dilution or by picking individual colonies grown in the presence of the inhibitor.
-
Phenotypic Analysis: Expand the resistant clones and determine the EC50 of this compound for each clone to quantify the fold-change in resistance compared to the wild-type replicon.
-
Genotypic Analysis:
-
Extract RNA from the resistant clones and the wild-type replicon cells.
-
Amplify the NS5A coding region using RT-PCR.
-
Sequence the PCR products using Sanger or next-generation sequencing to identify amino acid substitutions.
-
Visualizations
Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A protein.
Caption: Experimental workflow for selecting and characterizing this compound resistant HCV replicons.
Caption: Logic diagram illustrating how combination therapy reduces the likelihood of resistance.
References
- 1. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C (HCV) Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance mechanisms in HCV: from evolution to intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. effects-of-resistance-associated-ns5a-mutations-in-hepatitis-c-virus-on-viral-production-and-susceptibility-to-antiviral-reagents - Ask this paper | Bohrium [bohrium.com]
- 8. Polymorphisms and resistance mutations of hepatitis C virus on sequences in the European hepatitis C virus database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasusa.org [iasusa.org]
- 13. Investigational HCV drug combo yields high SVR12 rates in compensated cirrhosis | MDedge [mdedge.com]
refining IMB-26 treatment duration for optimal results
Disclaimer: The following technical support guide is for a hypothetical compound designated "IMB-26," presumed to be a 26S proteasome inhibitor. The information provided is based on the known mechanisms and experimental considerations for established proteasome inhibitors and should be adapted and validated for any new experimental agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 26S proteasome. It specifically targets the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome.[1][2] By blocking this activity, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[1][3] This disruption of protein homeostasis results in the activation of stress-response pathways, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.[4][5]
Q2: What are the key signaling pathways affected by this compound treatment?
A2: The primary signaling pathways affected by this compound are those regulated by proteins that are rapidly turned over by the proteasome. These include:
-
NF-κB Signaling: this compound prevents the degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[4][6][7]
-
JNK Pathway: The accumulation of misfolded proteins can induce endoplasmic reticulum (ER) stress, leading to the activation of the JNK pathway, which can promote apoptosis.[4]
-
p53 Signaling: this compound can lead to the stabilization and accumulation of the tumor suppressor protein p53, promoting apoptosis.[4][5]
-
Unfolded Protein Response (UPR): The buildup of ubiquitinated proteins triggers the UPR as a cellular stress response.[3][8]
Q3: What is the optimal treatment duration for this compound in cell culture experiments?
A3: The optimal treatment duration for this compound is highly dependent on the cell type and the experimental endpoint. For short-term signaling studies (e.g., assessing NF-κB inhibition), a treatment time of 1-6 hours may be sufficient. For apoptosis or cell viability assays, a longer incubation of 24-72 hours is typically required. It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and assay. Prolonged exposure to proteasome inhibitors can be toxic even to non-cancerous cells.[9]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. See Table 1 for suggested starting concentrations. |
| Inactive Compound | Ensure proper storage of this compound stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors.[10] Consider using a different cell line or combination therapy. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal treatment duration for your desired effect. |
Issue 2: High levels of cell death in control (untreated) groups.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Suboptimal Cell Culture Conditions | Maintain optimal cell density and passage number. Ensure proper aseptic technique to prevent contamination. |
Issue 3: Difficulty in detecting changes in protein levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate your primary antibody to ensure it is specific and sensitive for the target protein. |
| Timing of Protein Expression | The accumulation of specific proteins can be transient. Perform a time-course experiment and collect lysates at multiple time points. |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation after cell harvesting. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Initial Experiments
| Assay Type | Cell Type | Suggested Concentration Range | Treatment Duration |
| Cell Viability (IC50) | Cancer Cell Lines | 1 nM - 10 µM | 24 - 72 hours |
| Apoptosis Assay | Cancer Cell Lines | 10 nM - 1 µM | 24 - 48 hours |
| Western Blot (Signaling) | Various | 100 nM - 5 µM | 1 - 12 hours |
| Proteasome Activity Assay | Cell Lysates | 1 nM - 1 µM | 1 - 2 hours |
Table 2: Example Dose-Response Data for this compound in Two Cancer Cell Lines
| Cell Line | IC50 (48h) | Maximal Inhibition (%) |
| MM.1S (Multiple Myeloma) | 25 nM | 95% |
| PC-3 (Prostate Cancer) | 80 nM | 92% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Western Blot Analysis of NF-κB Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound, a hypothetical 26S proteasome inhibitor.
Caption: Experimental workflow for characterizing the effects of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 26S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 26 S Proteasome: From Basic Mechanisms to Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction [mdpi.com]
- 9. Proteasome Inhibitors [labome.com]
- 10. Molecular responses to therapeutic proteasome inhibitors in multiple myeloma patients are donor-, cell type- and drug-dependent - PMC [pmc.ncbi.nlm.nih.gov]
IMB-26 experimental variability and solutions
IMB-26 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the novel JAX1 kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus-associated kinase 1 (JAX1). JAX1 is a critical component of the CytoSign signaling pathway, which is frequently dysregulated in various cancers and inflammatory diseases. By binding to the ATP pocket of JAX1, this compound prevents the phosphorylation and activation of downstream signaling molecules, primarily STAT3, thereby inhibiting gene transcription related to cell proliferation and survival.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the JAX1 gene or those that exhibit constitutive activation of the CytoSign pathway. Efficacy is generally highest in specific pancreatic and colon cancer cell lines that are dependent on this pathway for survival. Refer to the IC50 data in Table 1 for specific examples.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C. To maintain compound integrity, avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Question: My IC50 values for this compound are inconsistent across replicate experiments. What are the potential causes and solutions?
This is a common issue in cell-based assays and can stem from several factors.[1] Below is a systematic guide to identify and resolve the source of variability.
-
Potential Cause 1: Cell Seeding and Health
-
Problem: Inconsistent cell numbers per well or using cells with a high passage number can lead to significant variability.[1] Cells at high passage numbers can undergo phenotypic drift, altering their response to treatment.
-
Solution:
-
Always use a consistent, low passage number for all experiments. It is recommended to thaw a new vial of cells after a defined number of passages.[1]
-
Ensure a homogenous single-cell suspension before seeding to avoid clumping. Perform a cell count using a hemocytometer or an automated cell counter before plating.[1]
-
Allow cells to attach and resume logarithmic growth for 24 hours before adding the compound.
-
-
-
Potential Cause 2: Compound Handling and Dilution
-
Problem: The stability of this compound in solution and the accuracy of serial dilutions are critical. Improperly stored stock solutions or inaccuracies in the dilution series will directly impact the final concentration.
-
Solution:
-
Prepare fresh serial dilutions for each experiment from a validated, low-passage stock solution.
-
Ensure complete solubilization of this compound in DMSO before preparing aqueous dilutions.
-
Use calibrated pipettes and perform serial dilutions carefully to minimize errors.
-
-
-
Potential Cause 3: Assay Reagent and Timing
-
Problem: The age and storage of viability assay reagents (e.g., CellTiter-Glo®, MTS) can affect performance.[1] Additionally, the incubation time with the compound can influence the IC50 value.
-
Solution:
-
Check the expiration dates of all assay reagents and store them according to the manufacturer's instructions.
-
Optimize and maintain a consistent incubation time with this compound for all experiments (e.g., 72 hours).
-
Ensure that plates are equilibrated to room temperature before adding the assay reagent to ensure uniform enzymatic activity.
-
-
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Cellular Toxicity in Control Cell Lines
Question: I am observing significant cell death in my negative control cell lines (lacking JAX1 dependency) at concentrations where this compound should be inactive. Why is this happening?
-
Potential Cause 1: Off-Target Kinase Inhibition
-
Problem: Although designed to be selective, small molecule kinase inhibitors can inhibit other structurally similar kinases, leading to off-target toxicity.[2][3] This is a known challenge in drug development.[2]
-
Solution:
-
Review the kinase selectivity profile for this compound (see Table 2). Identify any off-target kinases that are highly expressed or critical for survival in your control cell line.
-
Consider using a structurally different JAX1 inhibitor as a control to confirm that the observed toxicity is specific to this compound's chemical scaffold.
-
Lower the concentration of this compound to a range where it inhibits JAX1 but has minimal effect on the most potent off-target kinases.
-
-
-
Potential Cause 2: High DMSO Concentration
-
Problem: DMSO, the solvent for this compound, is toxic to cells at high concentrations. The final concentration of DMSO in the cell culture media may be too high.
-
Solution:
-
Ensure the final concentration of DMSO in the media does not exceed 0.5%.
-
Include a "vehicle-only" control in your experiments, where cells are treated with the same final concentration of DMSO used in the highest this compound dose. This will help differentiate between compound toxicity and solvent toxicity.
-
-
Issue 3: No Change in Downstream Protein Phosphorylation
Question: I treated JAX1-dependent cells with this compound, but my Western blot shows no decrease in phosphorylated STAT3 (p-STAT3). What could be wrong?
-
Potential Cause 1: Insufficient Compound Concentration or Incubation Time
-
Problem: The concentration of this compound may be too low, or the treatment duration too short, to achieve sufficient target engagement and pathway inhibition.
-
Solution:
-
Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 0.1x to 10x the IC50 value).
-
Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal treatment duration for observing a decrease in p-STAT3. Pathway inhibition is often a rapid event.
-
-
-
Potential Cause 2: Technical Issues with Western Blotting
-
Problem: The absence of a signal change could be due to technical errors during the Western blotting procedure.
-
Solution:
-
Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-STAT3 and total STAT3. Run positive and negative controls if available.
-
Loading Control: Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Quantitative Data
Table 1: this compound IC50 Values in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | JAX1 Status | IC50 (nM) |
| PANC-1 | Pancreatic | Wild-Type | 850 |
| AsPC-1 | Pancreatic | Amplified | 45 |
| HCT-116 | Colon | Wild-Type | > 10,000 |
| HT-29 | Colon | Mutated (Activating) | 25 |
| A549 | Lung | Wild-Type | 7,500 |
Table 2: this compound Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | Notes |
| JAX1 | 98% | Primary Target |
| JAX2 | 45% | Off-target |
| TYK2 | 35% | Off-target |
| FLT3 | 20% | Off-target |
| EGFR | < 5% | No significant activity |
| SRC | < 5% | No significant activity |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete medium to create 2x concentrated working solutions.
-
Cell Treatment: Add 100 µL of the 2x compound working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for p-STAT3 Inhibition
-
Cell Culture and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat cells with the desired concentrations of this compound or DMSO vehicle for the optimized duration (e.g., 4 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer to 30 µg of protein and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control like GAPDH to confirm equal loading.
Signaling Pathway and Workflow Diagrams
References
how to avoid IMB-26 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of IMB-26 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel, potent small molecule inhibitor of the XYZ signaling pathway. Due to its hydrophobic nature, this compound has limited aqueous solubility and can be prone to precipitation, especially at high concentrations, in certain buffer conditions, or during long-term storage.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: We recommend preparing stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. DMSO is a polar aprotic solvent that effectively solubilizes this compound. For cellular experiments, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound stock solutions to prevent precipitation?
A3: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to precipitation. We recommend aliquoting the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. Key factors to consider are the final concentration of this compound, the composition of the buffer, and the dilution method.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to troubleshoot and prevent this compound precipitation in your experiments.
Issue 1: Precipitation upon preparation of stock solution.
-
Possible Cause: Incorrect solvent or concentration.
-
Solution:
-
Ensure you are using 100% DMSO.
-
Do not exceed a stock concentration of 10 mM. If a higher concentration is required, consider alternative solvents, but be aware of their compatibility with your experimental system.
-
Issue 2: Precipitation upon dilution of stock solution into aqueous media.
-
Possible Cause 1: Final concentration exceeds the aqueous solubility limit.
-
Solution:
-
Determine the maximum aqueous solubility of this compound in your specific buffer system.
-
Keep the final experimental concentration below this limit.
-
-
Possible Cause 2: Buffer composition and pH.
-
Solution:
-
The solubility of this compound is pH-dependent. Assess the solubility across a range of pH values to determine the optimal condition for your experiment.
-
Avoid buffers with high salt concentrations, as this can decrease the solubility of hydrophobic compounds (salting-out effect).
-
-
Possible Cause 3: Improper dilution technique.
-
Solution:
-
Employ a serial dilution method.
-
When making the final dilution, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to immediate precipitation.
-
Quantitative Data Summary
The following tables provide quantitative data on the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Different Solvents at 25°C
| Solvent | Solubility (mM) |
| DMSO | 10 |
| Ethanol | 2 |
| Methanol | 1.5 |
| PBS (pH 7.4) | 0.01 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C
| pH | Solubility (µM) |
| 5.0 | 5 |
| 6.0 | 8 |
| 7.0 | 10 |
| 7.4 | 10 |
| 8.0 | 12 |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
100% DMSO (anhydrous)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 5-10 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes.
-
Store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Aqueous Buffer for Cellular Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile tubes
-
-
Procedure:
-
Perform any necessary intermediate dilutions in 100% DMSO.
-
For the final dilution, add the this compound stock solution (or intermediate dilution) to the pre-warmed aqueous buffer. The volume of the stock solution should not exceed 0.5% of the final volume.
-
Add the this compound solution dropwise to the center of the buffer while vortexing at medium speed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
mitigating IMB-26 cytotoxicity in cell lines
Disclaimer: As of November 2025, "IMB-26" does not correspond to a widely documented compound in publicly available scientific literature. The following guide is a generalized framework for researchers encountering cytotoxicity with a novel or hypothetical compound, using "this compound" as a placeholder. The protocols, data, and pathways described are representative examples and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe excessive cytotoxicity with this compound in my cell line?
A: If you observe higher-than-expected cytotoxicity, we recommend performing a comprehensive dose-response and time-course experiment. This will help establish the cytotoxic profile of this compound in your specific cell model. It is crucial to include both positive and negative controls to ensure the reliability of your assay. We also advise verifying the purity and stability of your this compound stock solution.
Q2: How can I determine the mechanism of cell death (e.g., apoptosis vs. necrosis) induced by this compound?
A: To distinguish between different cell death mechanisms, we recommend using a combination of assays. A common starting point is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are typically undergoing apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This can be complemented with assays for caspase activation (e.g., Caspase-Glo 3/7) to confirm the involvement of apoptotic pathways.
Q3: The cytotoxicity of this compound is masking its intended biological effect. How can I mitigate this?
A: Mitigating cytotoxicity while preserving the desired on-target effect is a common challenge. Potential strategies include:
-
Co-treatment with inhibitors: If you suspect a specific off-target pathway is causing cell death (e.g., oxidative stress, apoptosis), co-treatment with an appropriate inhibitor may help. For example, the antioxidant N-acetylcysteine (NAC) can be used to counteract reactive oxygen species (ROS), and a pan-caspase inhibitor like Z-VAD-FMK can be used to block apoptosis.
-
Dose reduction and time optimization: Experiment with lower concentrations of this compound or shorter incubation times to find a therapeutic window where the on-target effect is observable with minimal cytotoxicity.
-
Use of a different cell line: The cytotoxic effect of a compound can be highly cell-type specific. Testing this compound in a panel of cell lines may identify a model that is more resistant to its cytotoxic effects but still responsive to its primary mechanism of action.
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| This compound Instability | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Plating Inconsistency | Ensure a homogenous single-cell suspension before plating. Check for cell clumping. Allow cells to adhere and recover for 24 hours before treatment. |
| Edge Effects in Assay Plate | Avoid using the outermost wells of 96-well plates for treatment conditions, as they are prone to evaporation. Fill these wells with sterile PBS or media.[1] |
| Compound Precipitation | Visually inspect the culture medium after adding this compound. If a precipitate is observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included). |
Issue: Unexpected Cell Morphology Changes After this compound Treatment
| Observation | Potential Implication | Suggested Action |
| Cell rounding and detachment | Apoptosis or general cellular stress. | Perform Annexin V/PI staining to quantify apoptosis. |
| Cell swelling and membrane rupture | Necrosis or necroptosis. | Measure the release of lactate dehydrogenase (LDH) into the culture medium. |
| Formation of vacuoles | Autophagy or cellular stress. | Use an autophagy marker like LC3-II by western blot or immunofluorescence. |
Quantitative Data Summary
The following tables contain representative example data to illustrate how results could be presented. This is not actual data for a compound named this compound.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| MCF-7 | Breast Cancer | 8.1 |
| U-87 MG | Glioblastoma | 25.4 |
Table 2: Example Effect of Mitigating Agents on this compound Cytotoxicity in HeLa Cells
| Treatment (48h) | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (10 µM) | 45 |
| This compound (10 µM) + NAC (5 mM) | 78 |
| This compound (10 µM) + Z-VAD-FMK (20 µM) | 85 |
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO) and no-cell controls (medium only for background subtraction).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Generalized intrinsic apoptosis pathway induced by a cytotoxic agent.
Caption: Experimental workflow for testing a mitigating agent.
References
Validation & Comparative
A Comparative Analysis of the Anti-HCV Efficacy of IMB-26 and Telaprevir
For Immediate Release
This guide provides a detailed comparison of the preclinical investigational compound IMB-26 and the approved antiviral drug telaprevir for the treatment of Hepatitis C Virus (HCV) infection. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available efficacy data, mechanisms of action, and experimental methodologies.
Executive Summary
Telaprevir is a well-characterized direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[1][2] It has demonstrated significant efficacy in clinical trials, improving Sustained Virologic Response (SVR) rates in patients with HCV genotype 1, particularly when used in combination with pegylated interferon and ribavirin.[3][4][5] In contrast, this compound is a novel biaryl amide derivative in the preclinical stage of development.[6][7] Its proposed mechanism of action is fundamentally different, involving the modulation of a host innate immunity factor, hA3G, rather than direct inhibition of a viral enzyme.[6][8] While direct comparative clinical data is unavailable, this guide synthesizes the existing preclinical and clinical findings to offer a preliminary assessment of their relative profiles.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and telaprevir.
Table 1: In Vitro Efficacy Against Hepatitis C Virus
| Compound | Assay System | Cell Line | HCV Genotype | Efficacy Metric (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | HCVcc | Huh-7.5 | 2a (J6/JFH/JC-1) | 2.1 µM | 15 µM | >7.1 | [6][9] |
| Compound 80 (this compound analog) | HCVcc | Huh-7.5 | 2a (J6/JFH/JC-1) | 15 nM | 6.47 µM | 431 | [6][10] |
| Telaprevir (VX-950) | HCV Replicon/HCVcc | Not Specified | 1b | 10 nM (IC₅₀) | Not Specified | Not Specified | [1] |
| Telaprevir (VX-950) | HCVcc | Huh-7.5 | 2a (J6/JFH/JC-1) | 22 nM | Not Specified | Not Specified | [6] |
Table 2: Clinical Efficacy of Telaprevir-Based Regimens (in HCV Genotype 1 Patients)
| Clinical Trial | Patient Population | Treatment Regimen | SVR Rate (%) | Control (Peg-IFN/RBV) SVR Rate (%) | Reference |
| PROVE 1 | Treatment-Naïve | Telaprevir + Peg-IFN/RBV (24 weeks) | 61 | 41 | [3] |
| PROVE 2 | Treatment-Naïve | Telaprevir + Peg-IFN/RBV (24 weeks) | 68 | 46 | [3] |
| PROVE 3 | Treatment-Experienced (Relapsers) | Telaprevir + Peg-IFN/RBV (24 weeks) | 73 | Not Applicable | [5] |
| PROVE 3 | Treatment-Experienced (Non-responders) | Telaprevir + Peg-IFN/RBV (24 weeks) | 41 | Not Applicable | [5] |
| ADVANCE | Treatment-Naïve | Telaprevir + Peg-IFN/RBV (24 or 48 weeks) | 75 | 44 | [4][11] |
| REALIZE | Treatment-Experienced (Relapsers) | Telaprevir + Peg-IFN/RBV (48 weeks) | 83 | 24 | [4][11] |
| REALIZE | Treatment-Experienced (Partial Responders) | Telaprevir + Peg-IFN/RBV (48 weeks) | 59 | 15 | [4] |
| REALIZE | Treatment-Experienced (Null Responders) | Telaprevir + Peg-IFN/RBV (48 weeks) | 29 | 5 | [4] |
Experimental Protocols
In Vitro Anti-HCV Activity Assay for this compound and Analogs
The anti-HCV activity of this compound and its analogs was evaluated using a cell culture system for HCV (HCVcc).[6]
-
Cell Line and Virus: Huh-7.5 cells were used, which are highly permissive for HCV replication. The cells were infected with the recombinant HCV genotype 2a virus, J6/JFH/JC-1, at a multiplicity of infection (MOI) of 45 IU/cell.
-
Compound Treatment: Simultaneously with infection, the Huh-7.5 cells were treated with various concentrations of the test compounds (this compound, its analogs, or telaprevir as a positive control).
-
Incubation: The treated and infected cells were incubated for a specified period, typically 72 hours.
-
Quantification of HCV RNA: After incubation, total intracellular RNA was extracted from the cells. The levels of HCV RNA were quantified using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits 50% of HCV RNA replication, was calculated using the Reed and Muench method.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on Huh-7.5 cells was determined using an MTT assay after 96 hours of incubation. The 50% cytotoxic concentration (CC₅₀) was then calculated.
-
Selectivity Index (SI): The SI was calculated as the ratio of CC₅₀ to EC₅₀.
Clinical Trial Protocol for Telaprevir (General Overview)
The efficacy of telaprevir was primarily evaluated in Phase II and III clinical trials (e.g., PROVE, ADVANCE, REALIZE) in patients with chronic HCV genotype 1 infection.[3][4][5][11]
-
Patient Population: Trials included both treatment-naïve and treatment-experienced adult patients with chronic HCV genotype 1 infection.
-
Treatment Regimens: Patients were randomized to receive either a telaprevir-based regimen (telaprevir in combination with pegylated interferon alfa and ribavirin) for a defined duration (e.g., 12 weeks of triple therapy followed by a period of dual therapy) or the standard of care at the time (pegylated interferon alfa and ribavirin alone for 48 weeks).
-
Primary Endpoint: The primary measure of efficacy was the Sustained Virologic Response (SVR), defined as having an undetectable HCV RNA level at 24 weeks after the completion of therapy.[11]
-
Monitoring: HCV RNA levels were monitored at various time points during and after treatment to assess virologic response and relapse rates. Safety and tolerability were also closely monitored throughout the studies.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of telaprevir in inhibiting HCV replication.
Caption: Proposed mechanism of action of this compound via hA3G stabilization.
Caption: General experimental workflow for in vitro anti-HCV efficacy testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 3. Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telaprevir Markedly Improves HCV Genotype 1 Cure Rates [medscape.com]
- 5. Vertex Reports 52% SVR 12 Rate for a 24-week Telaprevir-based Regimen in Genotype 1 Hepatitis C Patients Who Failed Prior Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Telaprevir: a hepatitis C NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
IMB-26 vs. Sofosbuvir: A Comparative Guide to Two Distinct Anti-HCV Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anti-Hepatitis C virus (HCV) compound IMB-26 and the established antiviral drug sofosbuvir. The comparison focuses on their distinct mechanisms of action, supported by available experimental data and detailed experimental protocols.
Executive Summary
This compound and sofosbuvir represent two different strategies for inhibiting HCV replication. Sofosbuvir is a direct-acting antiviral (DAA) that targets the viral NS5B polymerase, a key enzyme in HCV RNA replication. In contrast, this compound is a host-targeting agent that acts by stabilizing the host antiviral protein APOBEC3G (hA3G), thereby enhancing the cell's natural defense against the virus. This fundamental difference in their mechanism of action has significant implications for their potential efficacy, resistance profiles, and broader antiviral activity.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and sofosbuvir.
| Parameter | This compound | Sofosbuvir |
| Target | Host APOBEC3G (hA3G) protein | HCV NS5B RNA-dependent RNA polymerase |
| Mechanism of Action | Stabilization of hA3G, enhancing its antiviral activity | Nucleotide analog chain terminator of viral RNA synthesis |
| EC50 (HCV) | 2.1 µM | 15 nM - 130 nM (genotype dependent)[1] |
| CC50 (Huh-7.5 cells) | >20 µM | Not widely reported in this format; generally considered to have a high therapeutic index. |
| Therapeutic Approach | Host-targeting antiviral | Direct-acting antiviral |
Mechanism of Action
This compound: A Host-Targeting Approach
This compound is a biaryl amide derivative that has been identified as a stabilizer of the human Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or hA3G). hA3G is a cytidine deaminase that is a part of the innate immune system and has known antiviral activity against retroviruses like HIV. Recent studies have shown that hA3G also possesses anti-HCV activity. The proposed mechanism of action for this compound involves binding to hA3G and enhancing its stability, leading to increased intracellular levels of the protein. This, in turn, is thought to bolster the host cell's ability to suppress HCV replication.
Sofosbuvir: A Direct-Acting Antiviral
Sofosbuvir is a nucleotide analog prodrug that, once inside the host cell, is metabolized to its active triphosphate form, GS-461203.[2][3] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase.[2][3] Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting viral replication.[2][3]
Experimental Protocols
Anti-HCV Replicon Assay
This assay is used to determine the efficacy of a compound in inhibiting HCV RNA replication in a cell-based system.
Objective: To determine the 50% effective concentration (EC50) of the test compound.
General Protocol:
-
Cell Culture: Huh-7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Compound Preparation: The test compound (this compound or sofosbuvir) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor) are included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Data Acquisition:
-
For luciferase reporter replicons, cells are lysed, and luciferase activity is measured using a luminometer.
-
For non-reporter replicons, total cellular RNA is extracted, and HCV RNA levels are quantified using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
General Protocol:
-
Cell Culture: Huh-7.5 cells are cultured in the same manner as for the replicon assay.
-
Compound Preparation: The test compound is prepared as described for the replicon assay.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and sofosbuvir exemplify the diverse approaches being employed to combat HCV. Sofosbuvir's direct-acting mechanism has proven to be highly effective, forming the backbone of many curative HCV therapies. This compound's host-targeting strategy offers a potentially different paradigm for antiviral therapy, which could be less susceptible to the development of viral resistance. Further research, including in vivo studies and clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its place in the landscape of anti-HCV treatments. This guide provides a foundational comparison for researchers in the field of antiviral drug development.
References
A Comparative Analysis of IMB-26 and Other Biaryl Amides in Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biaryl amide IMB-26 and other relevant biaryl amides, focusing on their efficacy as inhibitors of the Hepatitis C Virus (HCV). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate an objective evaluation of these compounds.
Performance Comparison of Anti-HCV Biaryl Amides
The antiviral activity of this compound and its analogs has been evaluated against HCV, with key performance metrics summarized below. For comparison, the clinically utilized anti-HCV drug Telaprevir is included as a benchmark.
| Compound | Target | EC50 (µM) | Cytotoxicity (CC50 in Huh-7.5 cells in µM) | Therapeutic Index (CC50/EC50) |
| This compound | Host Factor (hA3G) | 2.1[1] | 15[1] | ~7.1 |
| IMB-1f | Host Factor (hA3G) | >10 | Not Reported | Not Applicable |
| Compound 80 | Host Factor (hA3G) | 0.015[2][3] | > 10 | >667 |
| Telaprevir | HCV NS3/4A Protease | 0.015[2][3] | Not Reported | Not Applicable |
Key Findings:
-
This compound demonstrates moderate anti-HCV activity with an EC50 of 2.1 µM.[1]
-
Structural modifications of the biaryl amide scaffold have led to the development of significantly more potent inhibitors, such as Compound 80, which exhibits an EC50 of 15 nM.[2][3]
-
Compound 80's potency is comparable to the established HCV NS3/4A protease inhibitor, Telaprevir.[2][3]
-
The mechanism of action of this compound and its analogs, targeting the host factor hA3G, presents a potential advantage in overcoming viral resistance mechanisms that can affect direct-acting antivirals like Telaprevir.[2]
Mechanism of Action
This compound and Analogs: Stabilization of Host Antiviral Factor hA3G
This compound and its more potent analog, Compound 80, exert their anti-HCV effect by targeting a host cellular protein, Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G or hA3G).[2] hA3G is a cytidine deaminase with intrinsic antiviral activity. The proposed mechanism involves the stabilization of hA3G, preventing its degradation and thereby enhancing its antiviral effect against HCV.
Telaprevir: Direct Inhibition of HCV NS3/4A Protease
Telaprevir is a direct-acting antiviral (DAA) that functions as a reversible, covalent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][4][5][6] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication. By blocking this process, Telaprevir effectively halts the viral life cycle.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is a cornerstone for determining the in vitro anti-HCV activity of compounds by measuring the inhibition of viral RNA replication in a cell-based system.
Objective: To quantify the dose-dependent inhibition of HCV replication by test compounds.
Materials:
-
Huh-7 (or Huh-7.5) cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (e.g., this compound, Compound 80) dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega's Renilla Luciferase Assay System).
-
Luminometer.
Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 5. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. selleckchem.com [selleckchem.com]
IMB-26: A Comparative Guide to its hA3G Stabilizing Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule IMB-26 with other known inhibitors of the HIV-1 Vif protein, focusing on their ability to stabilize the human antiviral protein APOBEC3G (hA3G). The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in the evaluation and potential application of this compound in HIV research and drug development.
Introduction to hA3G and Vif
Human Apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G) is a potent cellular restriction factor that inhibits HIV-1 replication. It achieves this by inducing hypermutations in the viral genome during reverse transcription. To counteract this defense mechanism, HIV-1 has evolved the Viral infectivity factor (Vif) protein. Vif targets hA3G for proteasomal degradation by recruiting it to an E3 ubiquitin ligase complex, thereby neutralizing its antiviral activity. Molecules that can inhibit the Vif-mediated degradation of hA3G are therefore of significant interest as potential anti-HIV therapeutics.
This compound and its Mechanism of Action
This compound is a small molecule inhibitor designed to protect hA3G from Vif-mediated degradation. It is believed to function by directly binding to hA3G, specifically near the 124-YYFW-127 motif in the N-terminal cytidine deaminase domain (CD1). This binding is thought to sterically hinder the interaction between hA3G and Vif, thus preventing the recruitment of hA3G to the E3 ubiquitin ligase complex and sparing it from degradation.
dot
Caption: Signaling pathway of this compound action.
Comparative Analysis of hA3G Stabilizers
Several small molecules have been identified that inhibit Vif-mediated hA3G degradation. These compounds can be broadly categorized based on their target: those that bind to hA3G (like this compound) and those that target Vif or its interaction with other cellular components. A direct quantitative comparison of the potency of these compounds is challenging due to variations in experimental systems across different studies. The following table summarizes available data on this compound and other notable Vif inhibitors.
| Compound | Target | Reported Potency (IC50/EC50) | Assay System | Reference |
| This compound | hA3G | Data not consistently reported in comparative studies | Cell-based assays | [1] |
| RN-18 | Vif-A3G Interaction | ~4.5-10 µM (IC50 for HIV-1 replication) | HIV-1 infected CEM and H9 cells | [2] |
| RN-18 analog | Vif-A3G Interaction | ~5 µM (EC50 for A3G stabilization) | Inducible A3G-Vif stable cell line | [3] |
| VEC-5 | Vif-ElonginC Interaction | Data not consistently reported in comparative studies | Cell-based assays, Co-IP | [4] |
Note: The lack of directly comparable IC50/EC50 values for this compound highlights a gap in the current literature and underscores the need for standardized head-to-head comparative studies.
Experimental Protocols
To facilitate the independent validation and comparison of hA3G stabilizing compounds, detailed protocols for key experiments are provided below.
Vif-Mediated hA3G Degradation Assay (Western Blot)
This assay is used to visually assess the ability of a compound to protect hA3G from degradation in the presence of Vif.
dot
Caption: Western blot workflow for hA3G stability.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with expression plasmids for HA-tagged hA3G and Vif using a suitable transfection reagent according to the manufacturer's protocol. A control transfection with an empty vector instead of the Vif plasmid should be included.
-
-
Compound Treatment:
-
At 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or other test compounds. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HA (for hA3G), Vif, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software. Normalize the hA3G band intensity to the loading control. Compare the hA3G levels in compound-treated cells to the vehicle-treated control in the presence of Vif.
-
Co-Immunoprecipitation (Co-IP) to Assess hA3G-Vif Interaction
This assay determines if a compound disrupts the physical interaction between hA3G and Vif.
dot
Caption: Co-IP workflow for hA3G-Vif interaction.
Protocol:
-
Cell Lysate Preparation:
-
Follow steps 1-3 of the Vif-Mediated hA3G Degradation Assay protocol. Use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-HA antibody to immunoprecipitate hA3G-HA and its interacting proteins. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with antibodies against Vif to detect its co-immunoprecipitation with hA3G. Also, probe with an anti-HA antibody to confirm the successful immunoprecipitation of hA3G.
-
-
Data Analysis:
-
Compare the amount of Vif co-immunoprecipitated with hA3G in the presence and absence of the test compound. A reduction in the Vif band in the compound-treated sample indicates disruption of the hA3G-Vif interaction.
-
Conclusion
This compound represents a promising strategy for combating HIV-1 by protecting the endogenous antiviral factor hA3G from Vif-mediated degradation. Its mechanism of action, which involves direct binding to hA3G to block the Vif interaction, distinguishes it from other inhibitors that target Vif itself. While direct quantitative comparisons with other hA3G stabilizers are currently limited in the published literature, the experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. Further investigation into the efficacy and specificity of this compound is warranted to fully validate its potential as a therapeutic agent.
References
- 1. Towards Inhibition of Vif-APOBEC3G Interaction: Which Protein to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Replication by Targeting the Interaction between Vif and ElonginC - PMC [pmc.ncbi.nlm.nih.gov]
IMB-26: A Novel Host-Targeting Antiviral for Hepatitis B with a Distinct Efficacy Profile Compared to Direct-Acting Antivirals
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IMB-26, a novel N-phenylbenzamide derivative with anti-Hepatitis B Virus (HBV) activity, against established direct-acting antivirals (DAAs). This compound represents a new class of antiviral agents that function by modulating host cellular factors, offering a distinct mechanism of action compared to currently approved therapies that directly target viral enzymes. This document summarizes the available preclinical efficacy data, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound and Direct-Acting Antivirals against Hepatitis B Virus
This compound belongs to a class of N-phenylbenzamide derivatives that inhibit HBV replication by upregulating the host restriction factor APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G).[1][2] This is in stark contrast to the mechanisms of approved DAAs for HBV, which are predominantly nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that directly inhibit the viral DNA polymerase.[3][4][5][6]
Quantitative analysis of a closely related N-phenylbenzamide derivative, IMB-0523, demonstrates its inhibitory activity against wild-type HBV with a half-maximal inhibitory concentration (IC50) of 1.99 µM.[2][7] The table below compares the in vitro efficacy of IMB-0523 (as a proxy for this compound) with that of several leading DAAs.
| Antiviral Agent | Drug Class | Mechanism of Action | EC50 / IC50 (Wild-Type HBV) |
| IMB-0523 (for this compound) | N-phenylbenzamide Derivative | Induces host APOBEC3G expression | IC50: 1.99 µM[2][7] |
| Entecavir | Nucleoside Analog (NRTI) | Inhibits HBV DNA polymerase | EC50: 0.004 µM |
| Tenofovir Alafenamide | Nucleotide Analog (NRTI) | Inhibits HBV DNA polymerase | EC50: 0.018 µM |
| Tenofovir Disoproxil Fumarate | Nucleotide Analog (NRTI) | Inhibits HBV DNA polymerase | EC50: 0.04 - 8.5 µM |
| Lamivudine | Nucleoside Analog (NRTI) | Inhibits HBV DNA polymerase | EC50: 0.01 - 5.6 µM[5][8] |
| Telbivudine | Nucleoside Analog (NRTI) | Inhibits HBV DNA polymerase | IC50: 0.05 - 0.65 µM[3] |
| Adefovir Dipivoxil | Nucleotide Analog (NRTI) | Inhibits HBV DNA polymerase | EC50: 0.2 - 2.5 µM[6] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Comparative Mechanisms of Action: this compound vs. NRTIs.
Figure 2: General Experimental Workflow for In Vitro HBV Antiviral Assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other direct-acting antivirals.
In Vitro Anti-HBV Efficacy Assay
This protocol is a generalized procedure for assessing the efficacy of antiviral compounds against HBV in cell culture.
-
Cell Lines:
-
HepG2.2.15 cells, which stably express HBV.
-
HepAD38 cells, a tetracycline-inducible HBV expression cell line.
-
Primary human hepatocytes (PHH) for more physiologically relevant studies.
-
-
Procedure:
-
Seed cells in 24- or 96-well plates at an appropriate density.
-
For inducible cell lines like HepAD38, withdraw tetracycline to initiate HBV replication.
-
Treat cells with a serial dilution of the test compound (e.g., this compound, Entecavir). Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (typically 3-9 days), with media and compound changes every 2-3 days.
-
Harvest cell culture supernatants to quantify extracellular HBV DNA and viral antigens.
-
Lyse the cells to extract intracellular HBV DNA, RNA, and proteins for further analysis.
-
Quantification of HBV DNA by qPCR
This method is used to determine the viral load in cell culture supernatants or intracellularly.
-
Materials:
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
HBV-specific primers and probe targeting a conserved region of the HBV genome.
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix).
-
Real-time PCR instrument.
-
-
Procedure:
-
DNA Extraction: Extract total DNA from cell lysates or culture supernatants according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence of known concentration. Quantify the HBV DNA copies in the samples by comparing their Ct values to the standard curve.
-
Western Blot Analysis for APOBEC3G and HBV Core Protein
This technique is used to assess the protein levels of the host factor APOBEC3G and the viral core protein (HBcAg).
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: Rabbit anti-APOBEC3G, Mouse anti-HBcAg.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-APOBEC3G at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Co-Immunoprecipitation of APOBEC3G and HBV Core Protein
This assay is used to determine if APOBEC3G physically interacts with the HBV core protein within the cell.
-
Materials:
-
Non-denaturing lysis buffer.
-
Antibody for immunoprecipitation (e.g., anti-HBcAg).
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer.
-
-
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the anti-HBcAg antibody for 2-4 hours at 4°C.
-
Bead Binding: Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-APOBEC3G antibody to detect the co-immunoprecipitated protein.
-
HBV Particle Gel Assay
This assay separates different forms of HBV particles (enveloped virions, naked capsids) based on their electrophoretic mobility.
-
Procedure:
-
Concentrate viral particles from the cell culture supernatant.
-
Resolve the particles on a native agarose gel.
-
Transfer the separated particles to a membrane.
-
Detect viral proteins (HBsAg, HBcAg) by immunoblotting.
-
Detect encapsidated HBV DNA by Southern blotting after in-gel lysis of the particles.
-
Southern and Northern Blot Analyses
-
Southern Blot for HBV DNA: This technique is used to detect and characterize intracellular HBV DNA replicative intermediates. Briefly, total intracellular DNA is extracted, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled HBV-specific DNA probe.
-
Northern Blot for HBV RNA: This method is used to analyze the levels of HBV pregenomic RNA (pgRNA) and other viral transcripts. Total cellular RNA is extracted, separated by denaturing agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled HBV-specific RNA or DNA probe.
Conclusion
This compound and its analogs represent a promising new avenue for the treatment of chronic Hepatitis B. By targeting host cellular machinery rather than viral enzymes, these compounds offer a novel mechanism of action that could be beneficial in overcoming drug resistance issues associated with current NRTI therapies. The in vitro efficacy of the N-phenylbenzamide class, as demonstrated by IMB-0523, is within a range that warrants further investigation, although it is less potent than some established NRTIs in direct enzymatic inhibition assays. Future studies should focus on in vivo efficacy, safety profiles, and the potential for combination therapy with existing direct-acting antivirals to achieve a functional cure for HBV.
References
- 1. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 8. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Comparison Guide for the Cross-Validation of "IMB-26" Activity
An extensive search for "IMB-26" and its activity in cross-validation or inter-laboratory studies has yielded no specific information about a compound with this designation in the public domain. This suggests that "this compound" may be an internal project name, a very recent discovery not yet published, or a potential typographical error.
Without any publicly available data on this compound, it is not possible to provide a comparison guide on its cross-validation, including quantitative data, experimental protocols, and signaling pathways as requested.
To proceed with this request, please provide more specific information about this compound, such as:
-
Full chemical name or alternative designations.
-
Therapeutic area or biological target.
-
Any available publications or internal reports describing its synthesis, activity, and mechanism of action.
Once more specific information is available, a comprehensive comparison guide can be developed. This guide would typically involve:
-
A literature review to identify all studies that have investigated the activity of this compound.
-
Identification of different laboratories or research groups that have worked on this compound.
-
Extraction and tabulation of quantitative data on its biological activity (e.g., IC50, EC50, Ki values) from various sources to assess inter-laboratory variability.
-
Detailed documentation of the experimental protocols used in each study to understand potential sources of variation. This would include information on cell lines, reagents, assay conditions, and instrumentation.
-
Visualization of the presumed signaling pathway of this compound if its mechanism of action is known.
A hypothetical example of how such a guide would be structured is provided below, assuming this compound is a hypothetical inhibitor of a protein kinase.
This guide provides a comparative overview of the experimental data on the activity of "this compound," a hypothetical kinase inhibitor, across different research laboratories. The objective is to facilitate the cross-validation of its biological activity and provide researchers with a consolidated resource of experimental protocols and findings.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its target kinase from different studies. This allows for a direct comparison of the compound's potency as determined by various laboratories.
| Laboratory/Study | Cell Line/Assay Type | IC50 (nM) | Reference |
| Lab A | Kinase Glo Assay | 15.2 ± 2.1 | [Hypothetical Publication 1] |
| Lab B | HTRF Assay | 21.5 ± 3.5 | [Hypothetical Publication 2] |
| Lab C | In-cell Western | 18.9 ± 4.0 | [Hypothetical Internal Report] |
Experimental Protocols
Detailed methodologies are crucial for understanding the potential sources of variability in the reported data.
1. Kinase Glo Assay (as performed in Lab A)
-
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
-
Protocol:
-
Recombinant kinase (10 ng) was incubated with 10 µM ATP and varying concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The reaction was initiated by the addition of a peptide substrate.
-
After 1 hour of incubation at room temperature, an equal volume of Kinase-Glo® Reagent was added.
-
Luminescence was measured after 10 minutes using a plate reader.
-
IC50 values were calculated using a four-parameter logistic fit.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay (as performed in Lab B)
-
Principle: This assay measures the phosphorylation of a substrate by a kinase using a FRET-based detection method.
-
Protocol:
-
The kinase reaction was carried out in a 384-well plate with 5 ng of kinase, 50 nM of biotinylated peptide substrate, and varying concentrations of this compound.
-
The reaction was initiated by the addition of 10 µM ATP.
-
After a 90-minute incubation at 30°C, the reaction was stopped by the addition of a detection mix containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.
-
After a further 2-hour incubation, the HTRF signal was read on a compatible plate reader.
-
IC50 values were determined by non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway in which this compound acts and the general workflow for assessing its activity.
Caption: Hypothetical signaling pathway showing this compound inhibition of a target kinase.
Caption: General experimental workflow for determining the in vitro activity of this compound.
Please provide the correct name or additional details for "this compound" to enable the creation of a factual and accurate comparison guide.
IMB-26: A Novel Antiviral Agent in the Landscape of HCV NS5A Inhibitors
A comparative analysis of IMB-26 against established Hepatitis C Virus (HCV) NS5A inhibitors, including daclatasvir, ledipasvir, and velpatasvir, reveals its potential as a new therapeutic candidate. This guide provides a detailed comparison of their efficacy, resistance profiles, and underlying mechanisms of action, supported by experimental data for researchers, scientists, and drug development professionals.
The nonstructural protein 5A (NS5A) is a critical component of the HCV replication complex, making it a prime target for direct-acting antiviral (DAA) agents. While several potent NS5A inhibitors have revolutionized HCV treatment, the emergence of drug resistance necessitates the development of novel compounds. This compound, a recently identified biaryl amide derivative, has demonstrated promising anti-HCV activity[1]. This report provides a comprehensive comparison of this compound with leading NS5A inhibitors.
Efficacy and Cytotoxicity
The antiviral activity of NS5A inhibitors is typically evaluated using HCV replicon assays, which measure the inhibition of viral RNA replication in cultured human hepatoma (Huh-7) cells. The potency is expressed as the half-maximal effective concentration (EC50), while cytotoxicity is measured as the half-maximal cytotoxic concentration (CC50). A higher selectivity index (SI), the ratio of CC50 to EC50, indicates a more favorable safety profile.
| Inhibitor | Target | EC50 | CC50 | Selectivity Index (SI) | Cell Line | Reference |
| This compound | HCV | 2.1 µM | 15 µM | 7.1 | Huh-7.5 | [2] |
| Daclatasvir | NS5A | Genotype 1a: 50 pM, Genotype 1b: 9 pM, Genotype 3a: 120-870 pM | >20 µM | >400,000 (for GT-1b) | Huh-7 | [3][4] |
| Ledipasvir | NS5A | Genotype 1a: 31 pM, Genotype 1b: 4 pM | >10 µM | >322,580 (for GT-1b) | Huh-7 | |
| Velpatasvir | NS5A | Genotype 1a: 17 pM, Genotype 1b: 10 pM, Genotype 3a: 2.9 nM | >5 µM | >500,000 (for GT-1b) | Huh-7 |
Note: EC50 values for daclatasvir, ledipasvir, and velpatasvir can vary depending on the specific HCV genotype and the replicon system used.
Resistance Profile
A major challenge in HCV therapy is the emergence of resistance-associated substitutions (RASs) in the NS5A protein, which can reduce the efficacy of inhibitors. The genetic barrier to resistance is a critical factor in the long-term success of antiviral treatment.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 with RASs |
| Daclatasvir | Genotype 1a: M28T, Q30R, L31V/M, Y93H/N. Genotype 1b: L31V, Y93H. Genotype 3a: Y93H. | Y93H in GT-1b can lead to a >2,600-fold increase. Combinations of RASs can result in >1000-fold resistance[5]. |
| Ledipasvir | Genotype 1a: K24R, M28T/V, Q30R/H/E, L31V/M, Y93H/N/C. Genotype 1b: Y93H. | RASs at positions Q30, L31, and Y93 in genotype 1a can confer >100-fold resistance[6][7]. |
| Velpatasvir | Genotype 1a: M28T, Q30R, L31V, Y93H/N. Genotype 3a: Y93H. | Y93H in genotype 3 infection confers a high level of resistance (>100-fold increase in EC50)[8][9]. |
The resistance profile of this compound has not yet been extensively characterized. Further studies are required to identify potential RASs and determine its genetic barrier to resistance.
Mechanism of Action and Signaling Pathways
NS5A inhibitors are believed to function by binding to the N-terminal domain of the NS5A protein, thereby inhibiting both viral RNA replication and the assembly of new virus particles[10][11]. This disruption is thought to occur through multiple mechanisms, including the interference with the formation of the membranous web, a specialized intracellular structure essential for HCV replication[11].
The NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral replication. NS5A inhibitors, by targeting NS5A, can consequently impact these pathways.
Caption: Interaction of NS5A inhibitors with NS5A and its downstream signaling pathways.
One of the key pathways modulated by NS5A is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. NS5A has been shown to activate this pathway, thereby protecting infected cells from apoptosis[12][13][14]. NS5A also activates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, further promoting cell survival[15][16]. By inhibiting NS5A, these antiviral agents can disrupt these pro-survival signals, contributing to the clearance of infected cells.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter-Based)
This assay is a cornerstone for determining the in vitro efficacy of anti-HCV compounds.
Caption: Workflow for determining the EC50 and CC50 of HCV inhibitors.
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon encoding a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Assay Preparation: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Addition: The test compounds (e.g., this compound) are serially diluted in DMSO and then added to the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel plates, cell viability is assessed using a standard method such as the MTT assay to determine the CC50 value.
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Resistance Selection Assay
This assay is used to identify the genetic mutations that confer resistance to an antiviral compound.
Detailed Methodology:
-
Long-term Culture: HCV replicon cells are cultured in the presence of a selective pressure of the inhibitor at a concentration that partially inhibits replication (e.g., 5-10 times the EC50).
-
Colony Formation: The cells are maintained in culture for several weeks to allow for the selection and outgrowth of resistant colonies.
-
Isolation of Resistant Clones: Individual resistant colonies are isolated and expanded.
-
Sequencing: The NS5A coding region from the resistant cell clones is amplified by RT-PCR and sequenced to identify amino acid substitutions compared to the wild-type replicon.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct by site-directed mutagenesis. The EC50 of the inhibitor against the mutant replicons is then determined to confirm the resistance phenotype and quantify the fold-change in susceptibility.
Conclusion
This compound represents a new chemical entity with demonstrated anti-HCV activity. While its initial efficacy and cytotoxicity profile are promising, further characterization is necessary to fully understand its potential. A comprehensive evaluation of its activity against a panel of HCV genotypes and its resistance profile will be crucial in determining its place in the evolving landscape of HCV therapeutics. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel HCV NS5A inhibitors.
References
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A inhibitor, daclatasvir, for the treatment of chronic hepatitis C virus infection | Semantic Scholar [semanticscholar.org]
- 5. NS5A Sequence Heterogeneity and Mechanisms of Daclatasvir Resistance in Hepatitis C Virus Genotype 4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With Ledipasvir and Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasusa.org [iasusa.org]
- 10. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 11. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient Activation of the PI3K-AKT Pathway by Hepatitis C Virus to Enhance Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of IMB-26 and Direct-Acting HCV Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of IMB-26, a novel host-targeting anti-HCV agent, and established direct-acting hepatitis C virus (HCV) NS3/4A protease inhibitors. This report presents a comprehensive overview of their distinct mechanisms of action, supported by experimental data on antiviral activity, resistance profiles, and pharmacokinetic properties.
A significant breakthrough in the treatment of chronic hepatitis C has been the development of direct-acting antivirals (DAAs) that target specific viral proteins. Among the most successful classes of DAAs are the NS3/4A protease inhibitors, which block a crucial step in the HCV replication cycle. However, the emergence of drug resistance and the need for pangenotypic activity have driven the search for novel therapeutic strategies. This compound represents a departure from the direct-acting antiviral approach, instead targeting host factors that are essential for viral replication. This guide will objectively compare the performance of this compound with several well-established HCV protease inhibitors, providing the scientific community with data to evaluate these different antiviral strategies.
Distinct Mechanisms of Action
This compound is a biaryl amide derivative that exhibits anti-HCV activity through a host-targeting mechanism. Unlike direct-acting protease inhibitors, this compound does not bind to the HCV NS3/4A protease. Instead, its antiviral effect is attributed to its role as a stabilizer of the host protein Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (hA3G), an innate immunity factor. By protecting hA3G from degradation, this compound enhances the host's intrinsic antiviral defenses. Additionally, biaryl amide derivatives have been reported to inhibit the human liver-specific microRNA miR-122, which is a critical host factor for HCV replication.
In contrast, HCV NS3/4A protease inhibitors are peptidomimetic drugs that directly bind to the active site of the viral NS3/4A serine protease. This enzyme is essential for cleaving the HCV polyprotein into mature viral proteins necessary for replication. By competitively inhibiting the protease, these drugs prevent the formation of a functional viral replication complex.
Figure 1: Mechanisms of action for this compound and direct-acting HCV protease inhibitors.
Comparative Antiviral Activity
The antiviral potency of this compound and a selection of approved HCV NS3/4A protease inhibitors are summarized in the table below. It is important to note that the EC50 for this compound reflects its host-targeting activity, while the IC50/EC50 values for the other compounds represent direct inhibition of the viral protease or viral replication in replicon systems.
| Inhibitor | Target | Genotype | EC50/IC50 | Cell Line/Assay | Reference |
| This compound | Host (hA3G/miR-122) | Not specified | 2.1 µM (EC50) | Huh-7.5 | [1] |
| Telaprevir | NS3/4A Protease | 1b | 354 nM (EC50) | HCV Replicon | [2] |
| Boceprevir | NS3/4A Protease | 1b | 200-400 nM (EC50) | HCV Replicon | [2] |
| Simeprevir | NS3/4A Protease | 1a | 13.6 nM (EC50) | HCV Replicon | [3] |
| 1b | 7.8 nM (EC50) | HCV Replicon | [3] | ||
| Grazoprevir | NS3/4A Protease | 1a | 7 pM (IC50) | Enzymatic Assay | [1] |
| 1b | 4 pM (IC50) | Enzymatic Assay | [1] | ||
| 4 | 62 pM (IC50) | Enzymatic Assay | [1] | ||
| Glecaprevir | NS3/4A Protease | 1a | 0.85 nM (EC50) | HCV Replicon | [4] |
| 1b | 0.21 nM (EC50) | HCV Replicon | [4] | ||
| 2a | 1.8 nM (EC50) | HCV Replicon | [4] | ||
| 3a | 4.6 nM (EC50) | HCV Replicon | [4] | ||
| 4a | 0.45 nM (EC50) | HCV Replicon | [4] | ||
| 5a | 0.24 nM (EC50) | HCV Replicon | [4] | ||
| 6a | 0.44 nM (EC50) | HCV Replicon | [4] |
Resistance Profiles
A key challenge in antiviral therapy is the emergence of resistance. Direct-acting antivirals are susceptible to resistance mutations in the viral target protein. In contrast, host-targeting agents like this compound are expected to have a higher barrier to resistance, as they target cellular factors that are not under the same selective pressure to mutate.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) |
| This compound | Not applicable (host-targeting) |
| Telaprevir | V36M, T54A, R155K, A156S/T |
| Boceprevir | V36M/A, T54A/S, V55A, R155K/T, A156S, V170A.[5][6] |
| Simeprevir | Q80K/R, R155K, D168A/V/T |
| Grazoprevir | Genotype 1a: R155K, A156G/T/V, D168A/E/G/N/S/V/Y. Genotype 1b: A156S/T/V, D168A/G/V. Genotype 4: D168A/V.[7] |
| Glecaprevir | Genotypes 1a, 1b, 2a, 2b, 3a, 4a: A156 substitutions. Genotypes 3a, 5a, 6a: D/Q168 substitutions.[8] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.
| Inhibitor | Absorption | Metabolism | Elimination Half-life | Primary Excretion Route |
| This compound | Data not available for humans. A derivative (compound 80) has 34% oral bioavailability in rats.[1] | Data not available | Data not available | Data not available |
| Telaprevir | Well absorbed with fatty food.[9] | Primarily by CYP3A4 and P-glycoprotein.[9] | ~9-11 hours | Feces.[9] |
| Boceprevir | Absorption enhanced with food.[10] | Aldo-ketoreductase (AKR) and CYP3A4/5.[11] | ~3.4 hours.[12] | Feces (79%), Urine (9%).[12] |
| Simeprevir | Absorption enhanced with food.[13] | Primarily by CYP3A4.[13] | 41 hours in HCV-infected patients.[3] | Feces (91%).[13] |
| Grazoprevir | Peak plasma concentration in 0.5-3 hours.[1] | Partially by CYP3A.[1] | ~31 hours.[14] | Feces (>90%).[14] |
| Glecaprevir | Peak plasma concentration in ~5 hours. | Primarily biliary-fecal excretion with minimal metabolism. | ~6 hours.[15] | Feces (92.1%).[15] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors.
Figure 2: Workflow for the HCV replicon assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Compound Treatment: Cells are seeded in microtiter plates and treated with a range of concentrations of the test compound.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and for the compound to exert its effect.
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Cytotoxicity Assessment: In parallel, the viability of the cells is measured using assays like the MTT or MTS assay to determine the cytotoxic concentration (CC50) of the compound.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the inhibition of HCV replication against the compound concentration. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.
NS3/4A Protease Enzymatic Assay
This in vitro assay directly measures the inhibitory activity of compounds against the HCV NS3/4A protease.
Figure 3: Workflow for the NS3/4A protease enzymatic assay.
Methodology:
-
Reagents: The assay utilizes purified, recombinant HCV NS3/4A protease and a synthetic peptide substrate that is tagged with a fluorophore and a quencher.
-
Reaction Setup: The protease, substrate, and varying concentrations of the test inhibitor are combined in a suitable buffer in a microtiter plate.
-
Enzymatic Reaction: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition of the protease activity against the inhibitor concentration.
Conclusion
This compound represents an innovative approach to HCV therapy by targeting host factors rather than viral enzymes. This strategy offers the potential for a higher barrier to resistance compared to direct-acting antivirals. However, the in vitro potency of this compound is modest when compared to the highly potent, second-generation NS3/4A protease inhibitors like grazoprevir and glecaprevir. Further optimization of the biaryl amide scaffold, as demonstrated by the significantly more potent analog "compound 80," is necessary to enhance its antiviral activity to a clinically relevant level.
Direct-acting HCV protease inhibitors have revolutionized the treatment of chronic hepatitis C, offering high cure rates. Their development has progressed from first-generation agents like telaprevir and boceprevir to second-generation inhibitors such as simeprevir, grazoprevir, and glecaprevir, which exhibit improved potency, pangenotypic activity, and better resistance profiles.
The comparative data presented in this guide highlights the trade-offs between these two distinct antiviral strategies. While direct-acting agents provide potent and rapid viral suppression, host-targeting agents like this compound may offer a more durable response by minimizing the risk of resistance. Future research should focus on further characterizing the in vivo efficacy and safety of optimized this compound derivatives and exploring their potential in combination therapies with direct-acting antivirals to achieve a synergistic effect and prevent treatment failure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. tandfonline.com [tandfonline.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Simeprevir - Wikipedia [en.wikipedia.org]
- 14. Grazoprevir - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Assessing the Synergistic Effects of Interleukin-26 with Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-26 (IL-26), a member of the IL-10 cytokine family, is an emerging player in host defense and inflammation.[1][2] Primarily recognized as a pro-inflammatory cytokine, its multifaceted roles in various diseases, including cancer and autoimmune conditions, have garnered significant interest.[2][3] This guide provides an objective comparison of the performance of IL-26 in combination with other agents, supported by experimental data, to assess its synergistic potential in therapeutic applications.
Synergistic Effects of IL-26 with Palmitate in Inflammatory Arthritis
A notable example of IL-26's synergistic activity is its interaction with the saturated free fatty acid palmitate in the context of inflammatory arthritis. Research has shown that IL-26 and palmitate work together to amplify catabolic effects in human articular chondrocytes, the cells responsible for cartilage maintenance. This synergy is particularly relevant to the understanding of how obesity, which is often associated with elevated levels of free fatty acids, can exacerbate joint destruction in inflammatory arthritis where IL-26 levels are also high.[4][5]
The combination of IL-26 and palmitate synergistically enhances the expression of inflammatory and matrix-degrading proteins, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and matrix metalloproteinase-1 (MMP-1), while decreasing the expression of collagen type II (COL-II), a critical component of cartilage.[4] This leads to a significant breakdown of the articular cartilage matrix.[4][5]
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from in vitro studies on human articular chondrocytes (HACs) treated with IL-26 and palmitate, alone and in combination.
Table 1: Synergistic Induction of Pro-inflammatory and Catabolic Mediators
| Treatment | COX-2 Expression (Fold Change vs. Control) | IL-6 Expression (Fold Change vs. Control) | MMP-1 Expression (Fold Change vs. Control) | COL-II Expression (Fold Change vs. Control) |
| Palmitate (0.25 mM) | Increased | Increased | Increased | No significant change |
| IL-26 (100 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased | No significant change |
| IL-26 + Palmitate | Synergistically Increased | Synergistically Increased | Synergistically Increased | Decreased |
Data presented are qualitative summaries based on Western blot analyses from the cited study. The combination treatment showed a markedly greater effect than the sum of the individual treatments.[4]
Table 2: Synergistic Degradation of Cartilage Matrix
| Treatment | Glycosaminoglycan (GAG) Release (Fold Change vs. Control) |
| Palmitate (0.25 mM) | No significant increase |
| IL-26 (100 ng/mL) | No significant increase |
| IL-26 + Palmitate | ~1.75 ± 1.12 |
This table quantifies the release of GAGs, a measure of cartilage degradation, from cartilage explants. The synergistic effect of the combination treatment is evident.[4]
Signaling Pathway and Experimental Workflow
The synergistic catabolic effects of IL-26 and palmitate are mediated through the Toll-like receptor 4 (TLR4)-ERK1/2-c-Jun signaling pathway.[4][5] Palmitate is known to activate TLR4, and the combination with IL-26 leads to a synergistic activation of the downstream kinases ERK1/2 and the transcription factor c-Jun.[4]
Signaling Pathway Diagram
Caption: Synergistic signaling of IL-26 and palmitate in chondrocytes.
Experimental Workflow Diagram
Caption: Workflow for assessing IL-26 and palmitate synergy.
Experimental Protocols
A detailed methodology is crucial for the replication of experimental findings. The key experiments demonstrating the synergy between IL-26 and palmitate are outlined below.
1. Human Articular Chondrocyte (HAC) Isolation and Culture:
-
Articular cartilage was obtained from patients undergoing total knee arthroplasty.
-
Cartilage was minced and digested with 0.2% collagenase II in DMEM/F12 medium for 12-16 hours at 37°C.
-
Isolated chondrocytes were cultured in DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics.
-
Cells were used at passage 2-3 for all experiments.
2. Western Blot Analysis for Protein Expression:
-
HACs were seeded in 6-well plates and grown to confluence.
-
Cells were serum-starved for 24 hours before treatment with palmitate (0.25 mM), IL-26 (100 ng/mL), or the combination for 24 hours.
-
Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against COX-2, IL-6, MMP-1, COL-II, phospho-ERK1/2, and phospho-c-Jun.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
3. Cartilage Explant Culture and Glycosaminoglycan (GAG) Release Assay:
-
Cartilage explants were cultured in DMEM/F12 medium.
-
Explants were treated with palmitate (0.25 mM), IL-26 (100 ng/mL), or the combination for 72 hours.
-
The culture medium was collected, and the amount of released GAGs was quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
-
Absorbance was measured at 525 nm, and GAG concentration was calculated from a standard curve using chondroitin sulfate.
4. Histological Analysis of Cartilage Explants:
-
After 72 hours of treatment, cartilage explants were fixed in 4% paraformaldehyde.
-
Tissues were embedded in paraffin, and 5-µm sections were cut.
-
Sections were stained with Safranin O/Fast Green to visualize proteoglycan content (red staining).
Potential for IL-26 in Combination Cancer Therapy
While direct evidence of synergistic drug combinations with IL-26 in cancer is still emerging, its role in the tumor microenvironment suggests its potential as a target for combination therapies.
-
Triple-Negative Breast Cancer (TNBC): IL-26 has been identified as a significant inflammatory mediator of mammary engraftment and lung metastatic growth in TNBC.[3][6] Targeting IL-26, potentially in combination with chemotherapy or other targeted agents, could be a novel strategy to control cancer-promoting inflammation in TNBC.[3]
-
Combination with Immunotherapy: The broader family of interleukins is a key area of investigation for combination immunotherapy.[7][8] For instance, combining IL-2 with immune checkpoint inhibitors has shown promise in treating metastatic melanoma and renal cell carcinoma.[7] Although specific data for IL-26 is lacking, its pro-inflammatory properties could potentially be harnessed to enhance anti-tumor immune responses when combined with checkpoint inhibitors.
-
Colon Carcinoma: A study on colon carcinoma 26 in mice demonstrated that a combination of recombinant human interleukin-2 (rIL-2) and recombinant human interferon-α A/D (rIFN-α A/D) significantly suppressed tumor growth.[9] It is important to note that "26" in this context refers to the cancer cell line and not Interleukin-26. However, this study highlights the principle of cytokine combination therapy in cancer.
Conclusion
The synergistic effects of Interleukin-26 with other molecules, particularly in the context of inflammatory diseases, are becoming increasingly evident. The detailed study of IL-26 and palmitate in chondrocytes provides a strong foundation for understanding how this cytokine can amplify pathological processes in concert with other factors. While the exploration of IL-26 in drug-drug synergy is in its early stages, its role in cancer and inflammation suggests that modulating the IL-26 pathway in combination with other therapeutic modalities holds significant promise. Further research is warranted to fully elucidate and harness the synergistic potential of IL-26 in various disease settings.
References
- 1. Interleukin-26: An Emerging Player in Host Defense and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of IL-26 to pave a new way for a profound understanding of the pathobiology of cancer, inflammatory diseases and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-26, a non-canonical mediator of DNA inflammatory stimulation, promotes TNBC engraftment and progression in association with neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-26 Has Synergistic Catabolic Effects with Palmitate in Human Articular Chondrocytes via the TLR4-ERK1/2-c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-26 Has Synergistic Catabolic Effects with Palmitate in Human Articular Chondrocytes via the TLR4-ERK1/2-c-Jun Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL26, a Noncanonical Mediator of DNA Inflammatory Stimulation, Promotes TNBC Engraftment and Progression in Association with Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Checkpoint inhibitor/interleukin‐based combination therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Combination Therapy of Colon Carcinoma 26 in Mice with Recombinant Human Interleukin‐2 and Interferon‐α A/D: Occurrence of Large Granular Cells in the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
IMB-26: A Preclinical Candidate Poised to Challenge Current Hepatitis C Therapies
For Immediate Release
In the landscape of Hepatitis C (HCV) treatment, dominated by highly effective direct-acting antiviral (DAA) regimens, a novel preclinical compound, IMB-26, has emerged from recent research, presenting a potential new avenue for therapeutic intervention. This guide provides a comparative analysis of this compound against current HCV therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its preclinical data, mechanism of action, and potential clinical significance.
Currently, the standard of care for HCV infection involves combination therapies of DAAs that target specific viral proteins, leading to sustained virologic response (SVR) rates exceeding 95% in many patient populations.[1] These therapies, while revolutionary, are not without challenges, including the potential for drug resistance.
This compound, a biaryl amide derivative, has demonstrated potent anti-HCV activity in early-stage studies.[2][3][4] While still in the preclinical phase, its unique chemical scaffold and potential mechanism of action warrant a closer examination of its prospective role in the future of HCV treatment.
Comparative Efficacy: Preclinical vs. Clinical Data
Direct comparison of the clinical potential of this compound with established HCV therapies is preliminary, as this compound has not yet entered human clinical trials. The available data for this compound is based on in vitro cell culture assays, while the data for current therapies are from extensive Phase III and IV clinical trials.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| This compound | 2.1 | >100 | >47.6 |
| IMB-1f | <1.31 | >50 | >38.2 |
| Compound 80 | 0.015 | 6.47 | 431 |
| Telaprevir (Control) | 0.015 | Not Reported | Not Reported |
Source: Liu Y, et al. Eur J Med Chem. 2022.[2][3]
Table 2: Clinical Efficacy of Current HCV Therapies (SVR12 Rates)
| Regimen | Trade Name | Target | Genotype Coverage | SVR12 Rate (Treatment-Naïve, Non-Cirrhotic) |
| Sofosbuvir/Velpatasvir | Epclusa® | NS5B + NS5A | Pangenotypic | 98%[5][6] |
| Glecaprevir/Pibrentasvir | Mavyret® | NS3/4A + NS5A | Pangenotypic | 97.5%[7] |
| Sofosbuvir/Velpatasvir/Voxilaprevir | Vosevi® | NS5B + NS5A + NS3/4A | Pangenotypic | 96% (in DAA-experienced)[8][9] |
SVR12: Sustained Virologic Response 12 weeks after completion of therapy.
Unraveling the Mechanisms of Action
Current HCV therapies employ a multi-pronged attack on the viral replication cycle by directly targeting key viral enzymes. In contrast, this compound and its analogs are hypothesized to act on host-cell factors, a mechanism that could present a higher barrier to the development of viral resistance.
Current HCV Therapies: A Direct Assault on the Virus
Direct-acting antivirals are classified based on their viral targets:
-
NS3/4A Protease Inhibitors (-previr): These drugs, including glecaprevir and voxilaprevir, block the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[10]
-
NS5A Inhibitors (-asvir): Velpatasvir is a prime example of this class, which targets the NS5A protein.[2] The exact function of NS5A is not fully understood, but it is known to be essential for viral RNA replication and assembly.[2]
-
NS5B Polymerase Inhibitors (-buvir): Sofosbuvir is a nucleotide analog that inhibits the NS5B RNA-dependent RNA polymerase, acting as a chain terminator to halt viral RNA synthesis.[3]
This compound: A Host-Targeting Approach
The publication on this compound suggests a novel mechanism of action for this class of biaryl amide derivatives.[3] It is proposed that these compounds may act as stabilizers of the host protein APOBEC3G (hA3G), an innate immunity factor known to have broad-spectrum antiviral activity.[3] By protecting hA3G from degradation, this compound could enhance the host's natural defense against HCV, a mechanism that is less likely to be circumvented by viral mutations.
Experimental Protocols
The preclinical evaluation of this compound and its analogs involved the following key experimental methodologies as described in the source publication.[3]
Anti-HCV Activity Assay
-
Cell Line: Human hepatoma Huh7.5 cells were used as the host cells for HCV infection.
-
Virus: Acutely infected Huh7.5 cells were used to propagate and test the inhibitory effects of the compounds.
-
Methodology:
-
Huh7.5 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of the test compounds.
-
Cells were then infected with HCV.
-
After a 72-hour incubation period, total intracellular HCV RNA was extracted.
-
HCV RNA levels were quantified using one-step quantitative reverse transcription PCR (qRT-PCR).
-
The 50% effective concentration (EC₅₀) was calculated to determine the potency of the compounds.
-
Cytotoxicity Assay
-
Cell Line: Huh7.5 cells.
-
Methodology:
-
Huh7.5 cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
After a 72-hour incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The 50% cytotoxic concentration (CC₅₀) was determined.
-
The Selectivity Index (SI) was calculated as the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
-
Future Outlook
This compound represents an exciting starting point for the development of a new class of anti-HCV drugs. The significant improvement in potency observed with its analog, compound 80, underscores the potential of the biaryl amide scaffold.[2][3] The proposed host-targeting mechanism of action could offer a critical advantage in overcoming the challenge of viral resistance.
However, it is crucial to emphasize that this compound is in the very early stages of drug discovery. Extensive preclinical development, including in vivo efficacy and safety studies, will be necessary to determine its true clinical potential. Should these studies yield positive results, this compound or its optimized analogs could one day offer a valuable new tool in the global effort to eliminate Hepatitis C.
References
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ndclist.com [ndclist.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IMB-26's Anti-HCV Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) properties of the investigational compound IMB-26 with other established antiviral agents. The data presented is based on available preclinical research.
Disclaimer: The anti-HCV activity of this compound has, to date, only been reported by the original discovery group. Independent verification of its efficacy and mechanism of action by other research laboratories is not yet available in the public domain. The information presented herein should be interpreted with this in mind.
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound against HCV in comparison to a selection of direct-acting antivirals (DAAs) that have been used in clinical settings.
| Compound | Target | Genotype Tested | EC50 (μM) | Cell Line | Reference |
| This compound | Host Factor (hA3G) | Not Specified | 2.1 | Huh-7.5 | [Unverified] |
| Telaprevir | NS3/4A Protease | 1b | 0.35 - 0.6 | Huh-7 | [1][2] |
| Sofosbuvir | NS5B Polymerase | 1b | 0.094 | Huh-7 | [3] |
| Daclatasvir | NS5A | 1b | 0.0003 - 0.0017 | Huh-7 | [4] |
| Glecaprevir | NS3/4A Protease | 1a | 0.00082 | Not Specified | [5] |
| Pibrentasvir | NS5A | 1a | 0.00045 | Not Specified | [5] |
Note: EC50 (Half-maximal effective concentration) values can vary depending on the specific HCV replicon system, cell line, and experimental conditions used. The data for this compound is from a single study and awaits independent confirmation.
Cytotoxicity Profile
| Compound | CC50 (μM) | Cell Line | Reference |
| This compound | 15 | Huh-7.5 | [Unverified] |
Note: CC50 (Half-maximal cytotoxic concentration) is a measure of the compound's toxicity to the host cells. A higher CC50 value indicates lower cytotoxicity.
Experimental Protocols
The following are the methodologies cited for the evaluation of this compound's anti-HCV activity.
HCV Replicon Assay
The anti-HCV activity of this compound was evaluated using a subgenomic HCV replicon system in Huh-7.5 cells. This system allows for the study of HCV RNA replication without the production of infectious virus particles.
-
Cell Culture: Huh-7.5 cells harboring an HCV subgenomic replicon were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
Quantification of HCV RNA: After a 72-hour incubation period, total cellular RNA was extracted. The levels of HCV RNA were quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: The EC50 value was calculated by determining the compound concentration at which a 50% reduction in HCV RNA levels was observed compared to untreated control cells.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Huh-7.5 cells.
-
Cell Seeding: Huh-7.5 cells were seeded in 96-well plates.
-
Compound Incubation: The cells were incubated with various concentrations of this compound for 72 hours.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.
-
CC50 Calculation: The CC50 value was determined as the compound concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.
Visualizing the Experimental Workflow and Mechanism of Action
References
- 1. Design, synthesis and evaluation of novel anti-HCV molecules that deliver intracellularly three highly potent NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IMB-26: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of IMB-26, a Hepatitis C Virus (HCV) inhibitor. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
Based on the safety data for related benzamide compounds, this compound should be handled as a hazardous substance.[1][2] The primary anticipated hazards are summarized in the table below.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [2][3] |
| Skin Corrosion/Irritation | May cause skin irritation. | [4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [2][3] |
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
-
Avoid Dust Formation: When handling the solid form of the compound, take care to avoid generating dust.[1]
-
Spill Response: In the event of a spill, avoid creating dust. Carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place all contaminated materials into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent and collect the decontamination waste as hazardous.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure substance or in solution, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][7] The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[8][9]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[10][11]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Benzamide, 3-[(2-bromo-1-oxopropyl)amino]-4-methoxy-N-(3,4,5-trimethoxyphenyl)-)," and the approximate concentration if in a solution. The accumulation start date must also be clearly marked.[11]
-
-
Waste Segregation:
-
On-Site Storage:
-
Store the sealed waste container in a designated hazardous waste satellite accumulation area within the laboratory.[6][11]
-
This area should be well-ventilated, secure, and away from general lab traffic and incompatible materials.[11]
-
Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
-
Disposal Request and Pickup:
-
Transportation and Final Disposal:
-
Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).[11]
-
The TSDF will incinerate the this compound waste at high temperatures, which is an effective method for destroying organic compounds.[8][11] Due to the bromine content, the incineration facility must have appropriate scrubbers to manage and neutralize acidic gases produced during combustion.[13]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
This document provides operational guidance for the disposal of this compound and does not cite specific experimental protocols that generate this waste. Users should refer to their specific research protocols for details on the generation of this compound waste. As this compound is an HCV inhibitor, laboratories working with this compound may also be handling infectious materials. All waste potentially contaminated with HCV must be handled and decontaminated according to established biosafety protocols, such as those outlined by the CDC and NIH.[14][15] This may involve autoclaving or chemical disinfection prior to final disposal.
Disclaimer: The information provided in this guide is based on general principles of laboratory safety and data from similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Mechanisms of Methods for Hepatitis C Virus Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling IMB-26
For researchers, scientists, and drug development professionals working with IMB-26, a potent HCV inhibitor, ensuring safe handling and proper disposal is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cell Culture and in vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a biological safety cabinet |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name (this compound), CAS number (1001426-49-8), and any hazard warnings.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is -20°C.[1]
-
Keep the container tightly closed when not in use.
Preparation of Solutions
-
All manipulations involving solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Use appropriate glassware and ensure it is clean and dry before use.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
Experimental Use
-
Conduct all experiments involving this compound within a certified chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS office for pickup and disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for screening the anti-HCV activity of this compound.
Caption: Workflow for determining the EC50 of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
